Bis(2-ethylhexyl) dithiodiacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4S2/c1-5-9-11-17(7-3)13-23-19(21)15-25-26-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREDCFUZMPDCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977837 | |
| Record name | Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62268-47-7 | |
| Record name | Acetic acid, 2,2′-dithiobis-, bis(2-ethylhexyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62268-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl) dithiodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062268477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl)-2,2'-dithiobisacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(2-ethylhexyl) dithiodiacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z52PVE5ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Bis(2-ethylhexyl) dithiodiacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Bis(2-ethylhexyl) dithiodiacetate, a diester of significant interest in various chemical and industrial applications. The primary synthetic route detailed herein is the direct acid-catalyzed esterification of dithiodiacetic acid with 2-ethylhexanol. This document outlines a representative experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process. The information is intended to serve as a practical resource for laboratory-scale preparation of this compound.
Introduction
This compound (CAS No. 62268-47-7) is an organosulfur compound with the molecular formula C₂₀H₃₈O₄S₂.[1] Its structure, featuring a disulfide linkage and two ester functional groups derived from 2-ethylhexanol, imparts properties that make it a subject of interest in fields such as materials science and as a research chemical. The synthesis of this compound is primarily achieved through the Fischer esterification of dithiodiacetic acid with 2-ethylhexanol. This process is a condensation reaction where two molecules of the alcohol react with the dicarboxylic acid to form the corresponding diester and water, typically in the presence of a strong acid catalyst.[1]
Synthesis Pathway
The predominant method for synthesizing this compound is the direct esterification of dithiodiacetic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] The reaction proceeds in two successive esterification steps, one for each of the carboxylic acid groups on the dithiodiacetic acid molecule.[1]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound based on established principles of Fischer esterification.
Materials:
-
Dithiodiacetic acid
-
2-Ethylhexanol (excess)
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine dithiodiacetic acid, a molar excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction for 6-8 hours or until no more water is collected.[1] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane.
-
Workup: Transfer the organic mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 2-ethylhexanol.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography to obtain high-purity this compound.
Quantitative Data
The following table summarizes the typical quantitative parameters for the synthesis of this compound based on the representative protocol.
| Parameter | Value | Notes |
| Reactants | ||
| Dithiodiacetic acid | 1.0 molar equivalent | The limiting reagent. |
| 2-Ethylhexanol | 2.2 - 3.0 molar equivalents | An excess is used to drive the reaction equilibrium towards the product side. |
| Catalyst | ||
| p-Toluenesulfonic acid | 0.01 - 0.05 molar equivalents | A typical range for acid catalysis in esterification. |
| Solvent | ||
| Toluene | Sufficient for azeotropic removal | The volume should be adequate to facilitate efficient water removal. |
| Reaction Conditions | ||
| Temperature | 80 - 120 °C | Dependent on the boiling point of the azeotropic mixture.[1] |
| Reaction Time | 6 - 8 hours | Monitored by the cessation of water collection in the Dean-Stark trap.[1] |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent potential side reactions such as oxidation of the disulfide bond at elevated temperatures.[1] |
| Workup & Purification | ||
| Neutralizing Agent | Saturated NaHCO₃ solution | To remove the acid catalyst. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase. |
| Yield | > 85% (representative) | The actual yield will depend on the specific reaction conditions and purification methods. A high yield is expected for this type of esterification. |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Acids: Strong acids like sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene and dichloromethane are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Heating: Use appropriate heating apparatus and monitor the reaction temperature to avoid uncontrolled boiling.
-
Pressure: The reaction is typically run at atmospheric pressure. Ensure the system is not sealed to avoid pressure buildup.
Conclusion
The synthesis of this compound via direct esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. This guide provides a foundational protocol and workflow that can be adapted and optimized for specific laboratory requirements. For researchers and professionals in drug development and materials science, this document serves as a practical starting point for the synthesis of this and structurally related compounds.
References
An In-depth Technical Guide to the Chemical Properties of Bis(2-ethylhexyl) dithiodiacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) dithiodiacetate is an organosulfur compound with the molecular formula C₂₀H₃₈O₄S₂.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety information. Due to the limited availability of experimental data for this specific compound, information from structurally related compounds is included for comparative purposes. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
Table 1: Identification and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈O₄S₂ | [1] |
| Molecular Weight | 406.6 g/mol | [1] |
| CAS Number | 62268-47-7 | [1][2] |
| Physical State | Liquid (at normal conditions) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Insoluble in water, Soluble in organic solvents like ethanol and ether.[1] The bulky 2-ethylhexyl groups confer significant oil-solubility (lipophilicity).[1] |
Synthesis and Reactivity
Synthesis
The primary method for synthesizing this compound is through the direct esterification of dithiodiacetic acid with 2-ethylhexanol.[1] This condensation reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] To drive the reaction to completion, an excess of 2-ethylhexanol is often used.[1]
A proposed experimental protocol based on general esterification procedures is as follows:
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: Ensure 2-ethylhexanol is pre-dried using molecular sieves to prevent side reactions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine dithiodiacetic acid and an excess of 2-ethylhexanol.
-
Catalysis: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to 80–100°C under an inert atmosphere (e.g., nitrogen) for 6–8 hours, continuously removing the water produced during the reaction.[1]
-
Workup: After cooling, neutralize the acid catalyst with a basic solution (e.g., sodium bicarbonate). Wash the organic layer with water.
-
Purification: Separate the organic layer and purify the product using techniques such as distillation under reduced pressure or column chromatography.
The logical workflow for the synthesis is illustrated in the following diagram:
Reactivity
The most significant reactive feature of this compound is the disulfide bond (-S-S-). This bond is susceptible to cleavage under certain conditions.[1]
Reduction: The disulfide bond can be reduced by common reducing agents like sodium borohydride or lithium aluminum hydride.[1] This reaction cleaves the S-S bond, yielding two molecules of 2-ethylhexyl thioglycolate.[1]
The reductive pathway can be visualized as follows:
Oxidation: The sulfur atoms in the disulfide bond can be oxidized to form thiosulfinates and thiosulfonates using oxidizing agents such as peroxy acids.
Analytical Methods
The analysis of this compound and its related compounds can be performed using standard analytical techniques.
-
Chromatography: Gas chromatography (GC) is a suitable method for analyzing the purity of related compounds like 2-ethylhexyl thioglycolate and would likely be effective for this compound as well.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl groups (C=O) and the C-S bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
-
While specific spectral data for this compound is not available, researchers can anticipate characteristic signals based on its structure.
Biological Activity and Toxicological Information
There is currently no specific information available in the scientific literature regarding the biological activity or effects on signaling pathways of this compound.
However, based on its GHS classification, it is considered an irritant and poses an environmental hazard.[1] It is also classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is toxic to aquatic life with long-lasting effects.[4]
For context, the structurally related compound Bis(2-ethylhexyl) phthalate (DEHP) has been studied extensively and is known to have biological effects, including acting as an endocrine disruptor. However, it is crucial to note that the toxicological profiles of this compound and DEHP may differ significantly due to the presence of the disulfide bridge in the former.
Safety and Handling
Based on the available safety data for hazardous substances, the following precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area.
-
Handling: Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a diester with a reactive disulfide bond. While its basic chemical identity is established, there is a notable lack of comprehensive experimental data on its physical properties and biological activities. Further research is required to fully characterize this compound and to understand its potential applications and biological implications, particularly for those in the field of drug development. The information provided in this guide serves as a starting point for researchers and encourages further investigation into this molecule.
References
An In-depth Technical Guide to Bis(2-ethylhexyl) dithiodiacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) dithiodiacetate is an organosulfur compound characterized by a disulfide linkage and two ester functional groups.[1] The presence of the disulfide bond makes it a reactive molecule with potential applications in materials science and as a chemical intermediate.[1] The two bulky 2-ethylhexyl groups confer significant oil-solubility (lipophilicity), suggesting its utility in non-polar media such as lubricants or polymer matrices.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and known properties based on available data.
Molecular Structure and Identification
This compound is structurally defined as the diester of dithiodiacetic acid and 2-ethylhexanol.[1] The core of the molecule is the dithiodiacetate group, which contains a disulfide (-S-S-) bond.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value | Reference |
| CAS Number | 62268-47-7 | [1][2][3] |
| Molecular Formula | C20H38O4S2 | [1] |
| Molecular Weight | 406.6 g/mol | [1] |
| IUPAC Name | 2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate | [4] |
| SMILES String | CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC | [4] |
| InChI Key | YREDCFUZMPDCSM-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
| Property | Predicted Value | Reference |
| XLogP3 | 7 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 19 | [4] |
It is described as a clear, oily liquid that is insoluble in water but soluble in organic solvents like ethanol and ether.[1]
Synthesis
The primary route for the synthesis of this compound is the Fischer esterification of dithiodiacetic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Proposed Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound is not available, a general procedure can be inferred from standard esterification methods for similar compounds.
Materials:
-
Dithiodiacetic acid
-
2-Ethylhexanol (in excess)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent (e.g., diethyl ether or dichloromethane for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine dithiodiacetic acid and an excess of 2-ethylhexanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Esterification: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Reactivity
The key reactive site in this compound is the disulfide bond.[1] This bond can be cleaved under reducing conditions to yield two molecules of the corresponding thiol, 2-ethylhexyl thioglycolate.[1] Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride.[1]
The following diagram depicts the reductive cleavage of the disulfide bond.
Biological Activity and Applications
There is currently no specific information available in the public domain regarding the biological activity, toxicological profile, or applications in drug development of this compound. While other "bis(2-ethylhexyl)" esters, such as the phthalate, have been extensively studied, it is not scientifically sound to extrapolate those findings to the dithiodiacetate derivative due to the significant structural and chemical differences imparted by the disulfide linkage.
Conclusion
This compound is a molecule with a well-defined structure, but it remains a poorly characterized compound in terms of its experimental physicochemical properties and biological activity. The information available suggests a straightforward synthesis via Fischer esterification. The presence of the reactive disulfide bond and the lipophilic 2-ethylhexyl chains are its most notable structural features, suggesting potential for further research into its material properties and chemical reactivity. For researchers and drug development professionals, this compound represents an area with a significant lack of data, which may present opportunities for novel investigations.
References
An In-depth Technical Guide on the Solubility of Bis(2-ethylhexyl) dithiodiacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2-ethylhexyl) dithiodiacetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is an organosulfur diester with the chemical formula C₂₀H₃₈O₄S₂ and a molecular weight of 406.6 g/mol [1]. It is described as a clear, oily liquid[1]. The presence of two bulky, branched 2-ethylhexyl groups confers significant lipophilicity to the molecule, making it readily soluble in non-polar media[1]. The core of the molecule features a disulfide linkage (-S-S-), a reactive functional group that is of interest in various chemical applications[1].
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
The lipophilic nature imparted by the 2-ethylhexyl ester groups suggests probable solubility in a range of other common non-polar and polar aprotic organic solvents. However, experimental verification is necessary to establish a quantitative solubility profile.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), or Gas Chromatography (GC) with a Flame Ionization Detector (FID))
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully stop the shaking and allow the excess solid to settle.
-
Withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.
-
Solubility can then be expressed in terms of g/L or g/100mL.
-
-
Chromatographic Method (HPLC or GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the chromatograph to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
4. Data Presentation and Analysis:
-
The solubility should be determined in triplicate for each solvent to ensure accuracy and precision.
-
The results should be presented in a table, expressing the solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Thermal Stability of Bis(2-ethylhexyl) dithiodiacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Bis(2-ethylhexyl) dithiodiacetate. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the expected thermal behavior based on the known properties of its constituent functional groups—esters and disulfides. It further details the standard methodologies for assessing thermal stability, offering a framework for researchers to conduct their own analyses.
Introduction to this compound
This compound is a diester containing a central disulfide bond. Its molecular structure, featuring long alkyl chains, suggests its potential use as a plasticizer, lubricant, or synthetic intermediate. The thermal stability of such a compound is a critical parameter, influencing its processing, storage, and application, particularly at elevated temperatures. Excessively high temperatures can lead to decomposition, which may alter its chemical and physical properties.
Predicted Thermal Decomposition Pathways
The thermal degradation of this compound is anticipated to proceed through the cleavage of its weakest chemical bonds. The disulfide (S-S) bond is typically the most labile, with a bond dissociation energy significantly lower than that of carbon-carbon or carbon-sulfur bonds. Therefore, the initial decomposition step is likely the homolytic cleavage of the disulfide bond to form sulfur-centered radicals.
Following this initiation, a cascade of reactions can occur, including:
-
Radical-induced decomposition of the ester groups: The sulfur radicals can abstract hydrogen atoms from the alkyl chains, leading to the formation of new carbon-centered radicals. These can subsequently undergo β-scission, resulting in the formation of smaller, more volatile molecules such as alkenes and carboxylic acids.
-
Ester pyrolysis: At higher temperatures, esters can undergo pyrolysis to form a carboxylic acid and an alkene.
The expected decomposition products may include 2-ethylhexanol, 2-ethylhexene, dithiodiacetic acid, and various smaller hydrocarbons and sulfur-containing compounds.
Quantitative Thermal Analysis Data
| Parameter | Value (°C) | Mass Loss (%) | Description |
| Tonset | ~200-250 | ~5 | The temperature at which significant thermal decomposition begins. |
| Tpeak | ~280-330 | ~50 | The temperature of the maximum rate of mass loss, corresponding to the primary decomposition of the molecule. |
| Tend | ~380-450 | >95 | The temperature at which the primary decomposition is largely complete. |
| Residual Mass @ 600°C | <5 % | The amount of non-volatile residue remaining at the end of the analysis. |
Experimental Protocols for Thermal Stability Assessment
A thorough investigation of the thermal stability of this compound would involve a combination of analytical techniques.
Objective: To determine the temperature at which the material decomposes and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, representative sample of this compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina or platinum).
-
The sample is loaded into a TGA instrument.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperature, and residual mass.
Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.
Methodology:
-
A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) events.
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.[1][2][3]
Methodology:
-
A microgram-scale sample of this compound is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.[2]
-
The resulting pyrolysis products (pyrolysate) are swept into the injection port of a gas chromatograph (GC).
-
The pyrolysate is separated into its individual components by the GC column.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for assessing thermal stability and a plausible decomposition pathway.
Caption: Workflow for the comprehensive thermal analysis of a chemical compound.
Caption: A plausible thermal decomposition pathway for this compound.
Conclusion
The thermal stability of this compound is a crucial characteristic for its safe and effective application. While direct experimental data is currently sparse, an understanding of the thermal behavior of its constituent ester and disulfide functional groups allows for a predictive assessment of its decomposition pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to perform detailed thermal analyses. The application of TGA, DSC, and Py-GC-MS will enable the generation of a comprehensive thermal stability profile, which is essential for the informed use of this compound in research and development.
References
A Technical Guide to the Spectroscopic Analysis of Bis(2-ethylhexyl) dithiodiacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies required for the spectroscopic characterization of Bis(2-ethylhexyl) dithiodiacetate. While specific experimental data for this compound is not publicly available, this document outlines the standard protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its structural elucidation and purity assessment. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and analysis of this and similar organosulfur compounds.
Introduction to this compound
This compound is an organosulfur diester with the chemical formula C₂₀H₃₈O₄S₂ and a molecular weight of 406.6 g/mol .[1] Its structure, featuring a disulfide bond and two bulky 2-ethylhexyl ester groups, suggests its potential utility in various industrial applications, including as a plasticizer or lubricant additive. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical properties.
Compound Properties:
| Property | Value |
| CAS Number | 62268-47-7 |
| Molecular Formula | C₂₀H₃₈O₄S₂ |
| Molecular Weight | 406.64 g/mol |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the 2-ethylhexyl group and the methylene protons adjacent to the sulfur atoms and carbonyl groups. The integration of these signals would confirm the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the ester groups, the carbons bonded to sulfur, and the various carbons of the 2-ethylhexyl chains.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:
-
C=O stretching: A strong absorption band characteristic of the ester carbonyl group.
-
C-O stretching: Bands associated with the ester C-O bonds.
-
C-H stretching and bending: Absorptions corresponding to the aliphatic C-H bonds of the 2-ethylhexyl groups.
-
S-S stretching: A weak absorption band for the disulfide bond, which can sometimes be difficult to observe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (406.6 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns would likely involve the loss of the 2-ethylhexyl groups and cleavage around the ester and disulfide functionalities.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (0 ppm).
-
Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase the resulting spectra and integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquids.
Materials:
-
FT-IR spectrometer with an ATR accessory
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to prevent cross-contamination.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of a volatile or semi-volatile organic compound like an ester.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Helium carrier gas
-
Volatile solvent (e.g., hexane or dichloromethane)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period to ensure all components elute.
-
Set the injector temperature and mode (e.g., split or splitless).
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Acquisition: The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase. As each component elutes from the GC column, it will enter the mass spectrometer, where it is ionized and fragmented, and the mass-to-charge ratios of the fragments are detected.
-
Data Analysis:
-
Analyze the gas chromatogram to determine the retention time and purity of the compound.
-
Analyze the mass spectrum of the peak of interest to identify the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the compound.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a newly synthesized compound such as this compound.
Caption: A logical workflow for the spectroscopic characterization of a novel compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, and similar novel compounds, is a critical step in its research and development. By following standardized protocols for NMR, IR, and MS, researchers can confidently determine the structure and purity of the synthesized material. The logical workflow presented provides a systematic approach to this characterization process, ensuring that all necessary data is collected and integrated for a complete structural elucidation. This guide serves as a valuable resource for scientists and professionals in the field of chemical synthesis and analysis.
References
Unraveling the Extraction Mechanism of Bis(2-ethylhexyl) dithiodiacetate: A Review of Available Data and a Proposed Mechanistic Framework
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the mechanism of action of bis(2-ethylhexyl) dithiodiacetate (BEHDT) in solvent extraction processes. An extensive review of scientific literature and patent databases reveals a significant scarcity of specific data on the extraction behavior of this compound. Consequently, this document provides a summary of the available information on its synthesis and proposes a hypothetical mechanism of action based on the known coordination chemistry of related dithioether and dicarboxylate ligands. Due to the lack of empirical data, this guide does not contain quantitative data tables or detailed experimental protocols for BEHDT extraction, but rather presents a theoretical framework to guide future research.
Introduction to this compound
This compound is an organosulfur compound characterized by a dithiodiacetate core structure with two ethylhexyl ester groups. The presence of both "soft" sulfur donor atoms and "hard" oxygen donor atoms from the carbonyl groups suggests its potential as a chelating agent for a range of metal ions. While its application in solvent extraction is not well-documented, its molecular structure implies a capacity for forming stable complexes with metal cations, facilitating their transfer from an aqueous to an organic phase.
Synthesis of this compound
The primary route for the synthesis of this compound is through the direct esterification of dithiodiacetic acid with 2-ethylhexanol. This condensation reaction involves the reaction of two molecules of the alcohol with the dicarboxylic acid, resulting in the formation of the diester and water. To drive the reaction to completion, an excess of 2-ethylhexanol is typically used, shifting the chemical equilibrium in favor of the product. The esterification is generally catalyzed by a strong acid.
Proposed Mechanism of Action in Extraction
In the absence of direct experimental studies on the extraction mechanism of this compound, a hypothetical mechanism can be proposed based on the principles of coordination chemistry and the behavior of analogous dithioether and dicarboxylate ester ligands.
The extraction process is expected to proceed via a chelation mechanism where the this compound molecule acts as a ligand, binding to a metal ion (Mⁿ⁺) from the aqueous phase to form a neutral, lipophilic complex that is soluble in the organic diluent. The key interactions are likely to involve the sulfur atoms and the carbonyl oxygen atoms of the ester groups.
Role of Sulfur and Oxygen Donor Atoms
The two sulfur atoms in the dithioether linkage are considered "soft" donors, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. This suggests a preference for coordination with "soft" or borderline metal ions such as Ag⁺, Hg²⁺, Pd²⁺, and Cu⁺. The carbonyl oxygen atoms, on the other hand, are "hard" donors, which could interact with "hard" metal ions like alkali, alkaline earth, and lanthanide cations. This dual nature might allow for a broad range of extractable metals, or selective extraction depending on the coordination geometry and the relative contribution of the sulfur and oxygen atoms to the complex stability.
Hypothetical Extraction Equilibrium
The general equilibrium for the extraction of a metal ion Mⁿ⁺ can be represented as:
Mⁿ⁺(aq) + nL(org) ⇌ [MLn]ⁿ⁺(org)
Where:
-
Mⁿ⁺(aq) is the metal ion in the aqueous phase.
-
L(org) is the this compound ligand in the organic phase.
-
[MLn]ⁿ⁺(org) is the metal-ligand complex in the organic phase.
For charge neutrality of the extracted species, an anion (A⁻) from the aqueous phase might be co-extracted, or protons from the ligand (if it can be deprotonated) could be exchanged for the metal ion. However, as a neutral ligand, the co-extraction of an anion is a more probable mechanism.
The logical relationship for this proposed extraction mechanism is visualized in the following diagram:
Toxicology Profile of Bis(2-ethylhexyl) dithiodiacetate: An In-depth Technical Guide
Disclaimer: This document aims to provide a comprehensive toxicological profile of Bis(2-ethylhexyl) dithiodiacetate. However, a thorough review of publicly available scientific literature reveals a significant lack of specific toxicological studies for this compound. The information presented herein is therefore based on general hazard classifications and, for comparative purposes, a detailed toxicological profile of the structurally related compound, Bis(2-ethylhexyl) phthalate (DEHP). The toxicological properties of DEHP are not necessarily representative of this compound and should be interpreted with caution.
Executive Summary
This compound is a chemical compound for which limited direct toxicological data is available. General hazard classifications indicate that it may be an irritant and an environmental hazard, with the potential to cause skin sensitization. Due to the scarcity of specific data, this guide provides a detailed toxicological profile of Bis(2-ethylhexyl) phthalate (DEHP), a structurally analogous and extensively studied compound. This information is intended to serve as a reference point for researchers, scientists, and drug development professionals, highlighting the types of toxicological endpoints that may be relevant for assessing the safety of this compound. The profile for DEHP includes summaries of acute and chronic toxicity, irritation and sensitization potential, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
General Hazard Profile of this compound
Globally Harmonized System (GHS) classifications for this compound suggest the following hazards:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Acute Oral Toxicity: Harmful if swallowed.
These classifications are based on general predictive models and notifications, not on extensive experimental data. Therefore, they should be considered preliminary and indicative of the need for further testing.
Toxicological Profile of Bis(2-ethylhexyl) phthalate (DEHP) as a Structural Analogue
The following sections provide a detailed overview of the toxicology of DEHP. This information is provided for comparative and informational purposes only.
Acute Toxicity
DEHP exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[1]
| Exposure Route | Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | > 20,000 mg/kg bw | [1] |
| Oral | Mouse | LD50 | > 20,000 mg/kg bw | [1] |
| Oral | Rabbit | LD50 | 34,000 mg/kg | [2] |
| Oral | Guinea Pig | LD50 | 26,000 mg/kg | [2] |
| Dermal | Rabbit | LD50 | 24,750 mg/kg bw | [1] |
| Inhalation | Rat | LC50 (4h) | > 10.62 mg/L | [1] |
Irritation and Sensitization
Skin Irritation: DEHP is reported to cause minimal to slight skin irritation in rabbits.[1] In some studies, very slight erythema was observed, which was reversible.[1]
Eye Irritation: DEHP is reported to cause minimal eye irritation in rabbits, with mild conjunctival redness being the primary observation.[1]
Skin Sensitization: DEHP is not considered to be a skin sensitizer.[1] Studies in guinea pigs using both the Magnusson-Kligman maximization test and the Buehler test protocol reported no positive sensitization reactions.[1]
Repeated Dose Toxicity
Repeated oral exposure to DEHP has been shown to primarily affect the liver, testes, and kidneys in animal studies.[1] A notable effect in rodents is liver hypertrophy and peroxisome proliferation; however, the relevance of peroxisome proliferation in rodents to humans is considered to be low.[1]
| Study Duration | Species | NOAEL | LOAEL | Key Effects | Reference |
| 104-week dietary | Rat (male) | 28.9 mg/kg bw/day | 146.6 mg/kg bw/day | Hepatotoxicity (increased liver weights, peroxisome proliferation) | [1] |
| 104-week dietary | Rat (female) | 36.1 mg/kg bw/day | 181.7 mg/kg bw/day | Hepatotoxicity (increased liver weights, peroxisome proliferation) | [1] |
Genotoxicity
Carcinogenicity
DEHP is classified as a possible human carcinogen by some agencies, based on the induction of liver tumors in rodents. However, the mechanism of tumor formation is believed to be related to peroxisome proliferation, a process to which humans are less sensitive than rodents.
Reproductive and Developmental Toxicity
DEHP is classified as a reproductive toxicant. It is considered an endocrine disruptor, acting as an androgen antagonist.[2] Developmental effects have been observed in animal studies, particularly on the male reproductive system.
Experimental Protocols (for DEHP)
Skin Irritation
-
Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Species: Albino rabbit.
-
Procedure: A single dose of 0.5 mL of undiluted DEHP is applied to a small area of shaved skin and covered with a gauze patch. The patch is removed after a 4-hour exposure period. The skin is then observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
Skin Sensitization
-
Guideline: OECD Test Guideline 406 (Skin Sensitization), Magnusson-Kligman Guinea Pig Maximization Test.
-
Species: Guinea pig.
-
Procedure:
-
Induction Phase: Involves both intradermal injections of the test substance (with and without adjuvant) and a subsequent topical application to the same site.
-
Challenge Phase: Approximately two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site. The skin is observed for allergic reactions (erythema and edema) 24 and 48 hours after the challenge application.
-
Visualizations (for DEHP)
Conclusion
There is a critical lack of specific toxicological data for this compound. The available information is limited to general hazard classifications. To provide a framework for potential toxicological evaluation, this guide has presented a detailed profile of the structurally related compound, DEHP. The data on DEHP indicates low acute toxicity but concerns regarding repeated dose toxicity, particularly affecting the liver and reproductive system, and its potential as an endocrine disruptor. It is imperative that specific toxicological studies are conducted on this compound to accurately characterize its safety profile and not rely on data from analogues. Researchers and professionals in drug development should use the information on DEHP as a guide for designing appropriate toxicological assessments for this compound.
References
A Technical Guide to Bis(2-ethylhexyl) dithiodiacetate for Researchers
Introduction:
Bis(2-ethylhexyl) dithiodiacetate is an organosulfur diester with the chemical formula C₂₀H₃₈O₄S₂.[1] It is characterized by a central disulfide (-S-S-) linkage, a reactive functional group that is the basis for its utility in various industrial applications. The molecule also features two bulky 2-ethylhexyl ester groups, which impart significant oil-solubility (lipophilicity), making it highly miscible in non-polar media like polymer matrices and lubricant base oils.[1] This document serves as a technical resource for professionals in research and development, providing key information on suppliers, purity, and analytical methodologies.
Chemical Identity:
-
IUPAC Name: 2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate[4]
Commercial Availability and Purity Grades
This compound is available from various chemical suppliers, typically intended for research and development purposes. The purity of commercially available grades can vary, with most suppliers offering a standard purity of ≥95%. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.
| Supplier | Available Purity Grades | Notes |
| BenchChem | 95% | For research use only.[1] |
| Aikon International Limited | Inquiry required | Supplier of various chemicals.[2] |
| Shanghai Kaiwei Chemical Technology | Inquiry required | Supplier of various chemicals.[2][3] |
| Guangdong Wengjiang Chemical Reagent | Inquiry required | Supplier of various chemicals.[2][3] |
| abcr GmbH | Inquiry required | Listed as a product in their catalog.[5] |
| Sigma-Aldrich | Inquiry required | Listed as a product available through various brands.[6] |
Analytical and Experimental Protocols
Precise characterization of this compound is crucial for its application in a research context. Standard analytical techniques can be employed to confirm its identity and determine its purity.
Identity Confirmation: Spectroscopic Methods
The identity of the compound can be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure. The proton NMR should show characteristic signals for the ethyl and hexyl groups of the 2-ethylhexyl moiety, as well as the methylene protons adjacent to the sulfur atoms and carbonyl groups.
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730 cm⁻¹. The C-O stretching vibrations will also be present.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.
Purity Determination: Chromatographic Method
Gas Chromatography (GC) is a suitable and common method for determining the purity of this compound and similar compounds like plasticizers.[1][7]
Example GC Protocol (General Method):
This protocol is a general guideline and should be optimized for the specific instrument and column used.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically suitable.
-
-
Sample Preparation:
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/minute to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method) or by using the calibration curve for quantification against a known standard.
-
Logical Workflow Visualization
For researchers procuring this chemical, a systematic quality control (QC) process is essential to ensure the material meets the specifications required for experimentation. The following diagram illustrates a typical QC workflow.
Caption: Quality Control Workflow for Incoming Chemical Batches.
References
- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]
- 2. This compound CAS#: 62268-47-7 [m.chemicalbook.com]
- 3. This compound | 62268-47-7 [chemicalbook.com]
- 4. Acetic acid, 2,2'-dithiobis-, bis(2-ethylhexyl) ester | C20H38O4S2 | CID 2762541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abcr GmbH (Page 254) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 6. Bis(2-ethylhexyl)ester | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Properties of Bis(2-ethylhexyl) dithiodiacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the physical properties, specifically the boiling and melting points, of Bis(2-ethylhexyl) dithiodiacetate. Due to a lack of specific experimentally determined values in publicly accessible literature, this document summarizes qualitative descriptions and contextual information, alongside standardized experimental protocols for the determination of these properties.
Summary of Physical Properties
| Physical Property | Value/Description | Source/Inference |
| Melting Point | Below room temperature | The compound is described as a "Colorless to Yellow Liquid" at standard conditions, indicating its melting point is below ambient temperatures. |
| Boiling Point | High, with decomposition at atmospheric pressure. | Due to its high molecular weight, the boiling point is expected to be significantly high. Purification is often carried out under vacuum distillation to prevent thermal decomposition. An analogous ester has been noted to boil at approximately 185–190°C under vacuum, suggesting a much higher atmospheric boiling point.[1] |
| Molecular Formula | C20H38O4S2 | Benchchem |
| Molar Mass | 406.64 g/mol | Benchchem |
Experimental Protocols for Physical Property Determination
For researchers seeking to experimentally determine the physical properties of this compound, the following standard methodologies are recommended.
2.1. Melting Point Determination (for sub-ambient temperatures)
Given that the substance is a liquid at room temperature, standard melting point apparatus for solids is not applicable. Low-temperature differential scanning calorimetry (DSC) would be the most appropriate method.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak in the DSC curve.
-
Apparatus: A differential scanning calorimeter equipped with a cooling system (e.g., liquid nitrogen or a refrigerated cooling system).
-
Procedure:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is cooled to a temperature well below the expected melting point (e.g., -100°C).
-
The temperature is then ramped up at a controlled rate (e.g., 5-10°C/min).
-
The heat flow to the sample is monitored. The onset temperature of the melting peak is recorded as the melting point.
-
2.2. Boiling Point Determination
Due to the high boiling point and potential for decomposition, the boiling point should be determined under reduced pressure (vacuum).
-
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the external pressure, the boiling point is lowered, allowing for distillation without decomposition.
-
Apparatus: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, manometer (for pressure measurement), and a vacuum pump. A digital thermometer or thermocouple is required for accurate temperature measurement.
-
Procedure:
-
The this compound sample is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled and sealed.
-
The system is evacuated to a specific, stable pressure, which is recorded from the manometer.
-
The distillation flask is heated gently.
-
The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
-
This process can be repeated at several different pressures to establish a pressure-temperature nomograph.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a high molecular weight liquid ester like this compound.
References
Methodological & Application
Application Notes and Protocols for Heavy Metal Solvent Extraction using Dithio- and Bis(2-ethylhexyl) Analogs
Disclaimer: Extensive research did not yield specific data on the application of bis(2-ethylhexyl) dithiodiacetate for heavy metal solvent extraction. The following application notes and protocols are based on analogous compounds, namely dithizone (a dithio-chelating agent) and bis(2-ethylhexyl) phosphoric acid (D2EHPA), which are well-established extractants for heavy metals. These examples are intended to provide a foundational understanding and a starting point for researchers interested in the potential application of novel dithio- compounds.
Application Notes
The solvent extraction of heavy metals from aqueous solutions is a critical process in hydrometallurgy, waste treatment, and analytical chemistry. The efficiency of this process hinges on the selective complexation of metal ions by an organic-soluble extractant. While data on this compound is not available, the principles of chelation and extraction can be illustrated through the action of similar molecules.
Key Principles:
-
Chelation: Dithio- compounds, like dithizone, are known to form stable, colored complexes with various heavy metal ions. The sulfur atoms act as soft donor atoms, showing a high affinity for soft metal ions such as cadmium, lead, and mercury.
-
Cation Exchange: Acidic organophosphorus compounds like D2EHPA extract metal cations via an ion-exchange mechanism. The acidic proton of the extractant is exchanged for a metal ion, forming a neutral metal-extractant complex that is soluble in the organic phase.
-
pH Dependence: The extraction of heavy metals by both chelating agents and acidic extractants is highly dependent on the pH of the aqueous phase. For dithizone, the optimal pH for extraction is typically in the range of 8-10.[1] For D2EHPA, the optimal pH varies depending on the metal ion but is generally in the acidic to neutral range (pH 2-7).
-
Synergism: The combination of different extractants can lead to a synergistic effect, where the extraction efficiency of the mixture is greater than the sum of the individual extractants. For example, combining D2EHPA with other organophosphorus compounds like tri-octylphosphine oxide (TOPO) can enhance the extraction of certain metals.[2]
Applications:
-
Wastewater Treatment: Removal of toxic heavy metals such as lead, cadmium, and mercury from industrial effluents.
-
Hydrometallurgy: Separation and purification of valuable metals like cobalt, nickel, and rare earth elements from leach liquors.[3][4]
-
Analytical Chemistry: Preconcentration of trace metal ions before instrumental analysis, often using techniques like atomic absorption spectroscopy (AAS).[1][5]
Quantitative Data Summary
The following tables summarize typical quantitative data for heavy metal extraction using D2EHPA and dithizone, compiled from various studies.
Table 1: Extraction Efficiency of Heavy Metals with Dithizone in Supercritical CO2 [1][5]
| Metal Ion | Pressure (bar) | Temperature (°C) | Extraction Time (min) | Extraction Efficiency (%) |
| Cu(II) | 120 | 50 | 30 | ~80 |
| Cu(II) | 120 | 50 | 60 | ~85 |
| Cu(II) | 120 | 50 | 120 | ~93 |
| Zn(II) | 120 | 50 | 30 | ~75 |
| Zn(II) | 120 | 50 | 60 | ~80 |
| Zn(II) | 120 | 50 | 120 | ~90 |
| Cd(II) | 120 | 50 | 30 | ~70 |
| Cd(II) | 120 | 50 | 60 | ~78 |
| Cd(II) | 120 | 50 | 120 | ~88 |
| Pb(II) | 120 | 50 | 60 | 95.3 - 99.3 |
Table 2: Influence of pH on Co(II) Extraction using D2EHPA [3]
| Donor Phase pH | Extraction Behavior |
| 4.00 | Very slow reaction in the donor phase, no reaction observed in the acceptor phase. |
| 5.25 | Increased extraction compared to pH 4.00. |
| 6.00 | Further improvement in extraction efficiency. |
| 7.00 | Optimal pH for Co(II) extraction in the studied system. |
Experimental Protocols
The following are generalized protocols for heavy metal solvent extraction based on common laboratory practices with dithizone and D2EHPA.
Protocol 1: General Procedure for Heavy Metal Solvent Extraction
1. Preparation of Aqueous Phase:
- Prepare a stock solution of the target heavy metal salt (e.g., CuCl₂, CdCl₂, NiSO₄) in deionized water.[6]
- Adjust the pH of the aqueous solution to the desired value using a suitable buffer or by adding dilute acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). The optimal pH will depend on the metal and the extractant used.[3]
2. Preparation of Organic Phase:
- Dissolve the extractant (e.g., D2EHPA, dithizone) in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, heptane) to the desired concentration.[3][4]
3. Extraction Procedure:
- Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel or a reaction vessel.
- Shake the mixture vigorously for a predetermined time (e.g., 20-60 minutes) to ensure thorough mixing and allow for the complexation reaction to reach equilibrium.[6] A magnetic stirrer can also be used for continuous mixing.[6]
- Allow the two phases to separate completely.
- Carefully separate the aqueous and organic phases.
4. Stripping (Back-Extraction):
- To recover the extracted metal from the organic phase, a stripping solution is used. This is typically a strong acid solution (e.g., 1-4 M HCl or H₂SO₄).[2][4]
- Mix the metal-loaded organic phase with the stripping solution and shake for a sufficient time to transfer the metal ions back into the aqueous phase.
- Separate the two phases. The aqueous phase now contains the concentrated metal ions, and the organic phase can be recycled.
5. Analysis:
- Determine the concentration of the heavy metal in the initial aqueous phase, the raffinate (aqueous phase after extraction), and the stripping solution using an appropriate analytical technique, such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1][6]
- The extraction efficiency can be calculated based on the initial and final concentrations of the metal in the aqueous phase.
Visualizations
Caption: General workflow for a heavy metal solvent extraction experiment.
Caption: Simplified principle of metal ion chelation by a bidentate ligand.
References
- 1. rad-proceedings.org [rad-proceedings.org]
- 2. researchgate.net [researchgate.net]
- 3. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An experimental and theoretical analysis of supercritical carbon dioxide extraction of Cu(II) and Pb(II) ions in the form of dithizone bidentate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gold Recovery Using Bis(2-ethylhexyl)phosphoric Acid (D2EHPA)
Disclaimer: Initial searches for a protocol involving "Bis(2-ethylhexyl) dithiodiacetate" for gold recovery did not yield specific results. However, a similarly named and widely documented compound, Bis(2-ethylhexyl)phosphoric acid (D2EHPA or HDEHP) , is a common and effective extractant for gold. This document provides a detailed protocol based on the available scientific literature for D2EHPA. It is presumed that this is the intended reagent.
Introduction
Bis(2-ethylhexyl)phosphoric acid (D2EHPA) is a liquid cation-exchange extractant used extensively in hydrometallurgy for the selective recovery of metals. This application note details the protocol for the solvent extraction of gold from acidic aqueous solutions, such as those derived from the leaching of electronic waste or low-grade ores. The process involves two primary stages: the extraction of gold from a pregnant leach solution into an organic phase containing D2EHPA, and the subsequent stripping of gold from the loaded organic phase to yield a concentrated, high-purity gold solution.
The efficiency of this process is contingent on several key parameters, including the pH of the aqueous phase, the concentration of the extractant, the ratio of the aqueous to organic phases (A:O), and the temperature.
Data Presentation: Process Parameters and Efficiencies
The following tables summarize quantitative data from various studies on gold recovery using D2EHPA.
Table 1: Gold Extraction Conditions and Efficiencies
| Aqueous Medium | Extractant System | pH | A:O Ratio | Temperature | Agitation Speed | Extraction Efficiency (%) | Source |
| Thiourea Solution | D2EHPA in Kerosene | 1.0 | 1:2 | Room Temp. | 150 rpm | 91.5% | [1] |
| Thiourea Solution | D2EHPA with Isodecanol | 2.5 | 1:2 | Not Specified | Not Specified | 99.4% | [1][2] |
| 7-8 M HCl | D2EHPA on Silica Gel | - | - | Not Specified | Not Specified | Quantitative | [3][4] |
| Thiourea Solution | D2EHPA | - | - | 30°C | Not Specified | 91.3% | [5] |
Table 2: Gold Stripping Conditions and Efficiencies
| Loaded Organic Phase | Stripping Agent | Concentration | Stripping Efficiency (%) | Source |
| Gold-loaded D2EHPA | Hydrochloric Acid (HCl) | 2 M | Quantitative | [3][4] |
Experimental Protocols
Materials and Reagents
-
Aqueous Phase (Feed): Gold-containing acidic solution (e.g., from dissolved HAuCl₄·3H₂O in 0.1 M HCl).[1][3][4]
-
Extractant: Bis(2-ethylhexyl)phosphoric acid (D2EHPA).
-
Diluent: Kerosene or other suitable organic solvent.[1]
-
Synergistic Agent (Optional): Isodecanol.[5]
-
Stripping Agent: Hydrochloric acid (HCl).
-
pH Adjustment: Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH).[1]
-
Equipment: Separatory funnels, orbital shaker, pH meter, Atomic Absorption Spectrometer (AAS) for analysis.[1]
Preparation of Solutions
-
Aqueous Feed Solution: Prepare a stock solution of gold to a known concentration (e.g., 100 ppm) in an appropriate acidic medium.[1] Adjust the pH to the target value (e.g., pH 1.0) using H₂SO₄ or NaOH.[1]
-
Organic Extractant Solution: Prepare the organic phase by dissolving D2EHPA in the chosen diluent (e.g., kerosene) to the desired concentration. If using a synergistic agent, add it to this mixture.
Gold Extraction Procedure
-
Combine the aqueous feed solution and the organic extractant solution in a separatory funnel at the desired A:O ratio (e.g., 1:2).[1]
-
Place the separatory funnel on an orbital shaker and agitate at a controlled speed (e.g., 150 rpm) for a sufficient time to reach equilibrium.[1]
-
Stop the agitation and allow the two phases to disengage completely. The aqueous phase (raffinate) will typically be the lower layer.
-
Carefully separate the two phases by draining the raffinate.
-
Retain the gold-loaded organic phase for the stripping stage.
-
Analyze the gold concentration in the raffinate using AAS to calculate the extraction efficiency.[1]
Gold Stripping Procedure
-
Transfer the gold-loaded organic phase to a clean separatory funnel.
-
Add the stripping solution (e.g., 2 M HCl) at a specified A:O ratio.[3][4]
-
Agitate the mixture to facilitate the transfer of gold from the organic phase to the new aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous phase, which is now a concentrated gold solution. The stripped organic phase can be recycled for further extractions.
Visualized Workflows and Relationships
Caption: General workflow for gold recovery via solvent extraction with D2EHPA.
Caption: Logical decision flow for the gold extraction and stripping process.
References
Application Notes and Protocols: Bis(2-ethylhexyl) dithiodiacetate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) dithiodiacetate is an organosulfur compound with the chemical formula C₂₀H₃₈O₄S₂.[1] Its molecular structure is characterized by a central dithiodiacetate core functionalized with two bulky, lipophilic 2-ethylhexyl ester groups. The presence of two sulfur atoms and four oxygen atoms within its structure makes it a versatile chelating ligand capable of forming stable coordination complexes with a variety of metal ions.[1] The lipophilic nature imparted by the 2-ethylhexyl chains enhances its solubility in organic solvents, a key feature for applications in solvent extraction and catalysis.
These application notes provide an overview of the coordination chemistry of this compound, including its synthesis, predicted coordination behavior, and potential applications. Detailed experimental protocols, based on established methods for analogous sulfur-containing carboxylate ligands, are provided to guide researchers in the synthesis and characterization of its metal complexes.
Data Presentation
Due to the limited availability of specific quantitative data for this compound coordination complexes in the current literature, the following table provides generalized data for related metal-dithiolate and metal-carboxylate complexes to illustrate typical bond lengths and coordination numbers. These values should be considered as estimations for complexes with this compound.
| Metal Ion | Coordination Number | Typical M-S Bond Length (Å) | Typical M-O Bond Length (Å) | Potential Geometry |
| Cu(II) | 4, 6 | 2.2 - 2.4 | 1.9 - 2.1 | Square Planar, Octahedral |
| Ni(II) | 4, 6 | 2.1 - 2.3 | 2.0 - 2.2 | Square Planar, Octahedral |
| Co(II) | 4, 6 | 2.2 - 2.4 | 2.0 - 2.2 | Tetrahedral, Octahedral |
| Zn(II) | 4, 6 | 2.3 - 2.5 | 2.0 - 2.2 | Tetrahedral, Octahedral |
| Fe(III) | 6 | 2.2 - 2.4 | 1.9 - 2.1 | Octahedral |
| Lanthanides(III) | 8, 9 | ~2.9 - 3.1 | ~2.3 - 2.6 | Distorted Dodecahedron, Tricapped Trigonal Prism |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound and its subsequent use in the formation of metal complexes. These protocols are based on established methods for similar ligands and may require optimization for specific metal ions and desired complex stoichiometries.
Protocol 1: Synthesis of this compound Ligand
This protocol describes the direct esterification of dithiodiacetic acid with 2-ethylhexanol.
Materials:
-
Dithiodiacetic acid
-
2-ethylhexanol (excess, e.g., 2.5 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Combine dithiodiacetic acid, 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Synthesis of a Metal-Bis(2-ethylhexyl) dithiodiacetate Complex
This protocol outlines a general method for the synthesis of a metal complex using the prepared ligand.
Materials:
-
This compound
-
A soluble metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal)
-
A suitable solvent system (e.g., ethanol, methanol, acetonitrile, or a mixture)
-
Base (e.g., sodium hydroxide, triethylamine, if deprotonation of the ligand is required, though the carboxyl groups are esterified in the target ligand)
Procedure:
-
Dissolve this compound in a suitable organic solvent in a reaction flask.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction may proceed at room temperature or may require heating under reflux. The optimal conditions will depend on the metal ion and the desired complex.
-
Monitor the reaction for the formation of a precipitate or a color change.
-
If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by the addition of a less-polar solvent to induce precipitation.
-
The resulting complex can be further purified by recrystallization from an appropriate solvent system.
Protocol 3: Characterization of Metal Complexes
The synthesized complexes should be characterized using a range of spectroscopic and analytical techniques to determine their structure and purity.
-
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate oxygen and sulfur atoms to the metal center by observing shifts in the C=O and C-S stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ligand within the complex, particularly for diamagnetic complexes.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of metal complexes.
Applications in Research and Development
The unique structural features of this compound suggest its utility in several areas of research and development, particularly those leveraging its chelating and lipophilic properties.
Solvent Extraction for Metallurgical and Environmental Applications
The lipophilic 2-ethylhexyl groups make this compound an excellent candidate for use as an extractant in liquid-liquid extraction processes. This is analogous to the well-established use of bis(2-ethylhexyl) phosphoric acid (D2EHPA) in hydrometallurgy.[2]
-
Selective Metal Recovery: It can be employed for the selective extraction and separation of valuable or toxic metal ions from aqueous solutions, such as process streams or wastewater. The selectivity can be tuned by adjusting the pH of the aqueous phase.
-
Mechanism: The extraction process likely involves the formation of a neutral metal-ligand complex that is soluble in an organic solvent (e.g., kerosene), allowing for its transfer from the aqueous phase to the organic phase.
Caption: Diagram of a typical solvent extraction and stripping process.
Homogeneous Catalysis
Metal complexes are widely used as catalysts in organic synthesis. The coordination of this compound to a metal center can modify its electronic and steric properties, potentially leading to novel catalytic activities. The lipophilic nature of the ligand ensures solubility in organic reaction media.
-
Potential Catalytic Reactions: Complexes of this ligand could be explored as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The sulfur atoms in the ligand may play a role in activating substrates or stabilizing catalytic intermediates.
Precursors for Material Synthesis
Metal-organic compounds are often used as single-source precursors for the synthesis of nanomaterials. Thermal decomposition of a well-defined metal-bis(2-ethylhexyl) dithiodiacetate complex could provide a route to metal sulfide nanoparticles with controlled size and morphology. The organic components would be removed during the thermal treatment, leaving behind the inorganic material.
Conclusion
This compound presents significant potential as a versatile ligand in coordination chemistry. Its combination of chelating sulfur and oxygen donor atoms with bulky, lipophilic ester groups makes it a promising candidate for applications in solvent extraction, catalysis, and materials science. While direct experimental data on its coordination complexes is currently scarce, the protocols and application notes provided here, based on analogous systems, offer a solid foundation for researchers to explore the rich coordination chemistry of this intriguing ligand. Further research into the synthesis and characterization of its metal complexes will undoubtedly open up new avenues for its practical application.
References
Application Notes and Protocols for the Analysis of Bis(2-ethylhexyl) dithiodiacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) dithiodiacetate is an organosulfur compound with the molecular formula C₂₀H₃₈O₄S₂ and a molecular weight of 406.6 g/mol .[1] While specific, validated analytical methods for this compound are not widely available in the public domain, its structural similarity to other diesters, such as Bis(2-ethylhexyl) phthalate (DEHP), allows for the adaptation of established analytical techniques. This document provides detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), based on methodologies developed for structurally related compounds.
Disclaimer: The following protocols are proposed based on established methods for similar analytes and have not been specifically validated for this compound. It is crucial for researchers to perform in-house validation of these methods to ensure accuracy, precision, and sensitivity for their specific application.
Analytical Methods Overview
The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Given the expected volatility of this compound, GC-MS is a highly suitable method for its analysis. It offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. For a non-volatile compound or to monitor potential degradation byproducts like dithiodiacetic acid, HPLC coupled with a UV or mass spectrometric detector is a valuable tool.[1][3]
Quantitative Data Summary
Due to the lack of specific validated methods for this compound, the following table summarizes quantitative data for the structurally similar compound, Bis(2-ethylhexyl) phthalate (DEHP). These values can serve as a preliminary benchmark, but it is essential to establish performance characteristics specifically for this compound through method validation.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| GC-MS | Water | 1-8 ng/mL | 5-14 ng/mL | - | - | [4] |
| HPLC-UV | Alcoholic Beverages | - | 0.06 mg/L | 0.3-1.5 mg/L | - | [3] |
| HPLC-DAD | Drinking Water | - | 0.18 mg/L (as S/N=10) | 0.1-100 mg/L | - | [5] |
| HPLC-MS/MS | Human Serum | - | 14.0 ng/mL | - | 102 ± 6.5% | [6] |
| HPLC with on-column preconcentration | Water | 0.1 µg/L | 0.3 µg/L | - | - | [7] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is adapted from established methods for the analysis of phthalate esters.[2][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
For aqueous samples (e.g., water, biological fluids), take a 100 mL aliquot in a separatory funnel.
-
Add a suitable internal standard (e.g., a deuterated analog if available, or a structurally similar compound with a distinct retention time).
-
Extract the sample twice with 50 mL of n-hexane by shaking vigorously for 2 minutes.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
-
Inlet: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 30°C/min to 250°C.
-
Ramp: 40°C/min to 300°C, hold for 2 min.
-
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification. For this compound, characteristic ions would need to be determined from a full scan mass spectrum of a standard.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is adapted from methods for the analysis of DEHP in various matrices.[3][5]
1. Sample Preparation (Solid-Phase Extraction)
-
For aqueous samples, pass a 250 mL aliquot through a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the mobile phase.
-
The sample is now ready for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD) or a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
DAD: Monitor at a wavelength determined from the UV spectrum of a standard (e.g., 224 nm for DEHP).[5]
-
MS/MS: Use electrospray ionization (ESI) in positive mode. The precursor and product ions for this compound would need to be optimized using a standard solution. For DEHP, a common transition is m/z 391.4 → 149.0.[5]
-
Visualizations
Caption: GC-MS Experimental Workflow.
Caption: HPLC Experimental Workflow.
Caption: Logical Relationship of Analytical Steps.
References
- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. chemos.de [chemos.de]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Liquid Membrane Extraction Utilizing Bis(2-ethylhexyl) Phosphate (D2EHPA)
Introduction
While specific applications of Bis(2-ethylhexyl) dithiodiacetate in liquid membrane extraction are not extensively documented in current literature, a structurally similar and widely utilized compound, Bis(2-ethylhexyl) phosphate (D2EHPA), serves as an excellent and well-researched alternative for the selective extraction and transport of metal ions. These application notes provide a comprehensive overview and detailed protocols for employing D2EHPA in various liquid membrane extraction techniques. D2EHPA is a highly effective carrier for the separation of heavy metal ions, including but not limited to cadmium, cobalt, nickel, zinc, and copper, from aqueous solutions.[1][2] Its versatility allows for its use in different liquid membrane configurations such as emulsion liquid membranes (ELM), supported liquid membranes (SLM), and multidropped liquid membranes (MDLM).[2][3][4]
This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies and critical parameters for the successful implementation of D2EHPA-mediated liquid membrane extraction.
Data Presentation
The efficiency of metal ion extraction using D2EHPA is influenced by several factors, including the type of liquid membrane, pH of the aqueous phases, and concentrations of the carrier and stripping agent. The following tables summarize key quantitative data from various studies.
Table 1: Optimal Conditions for Metal Ion Extraction using D2EHPA-based Nanoemulsion Liquid Membrane (NELM)
| Parameter | Optimal Value | Metal Ion | Extraction Efficiency (%) |
| SNPs Concentration | 0.294% (w/v) | Cd²⁺ | 93.43 |
| Carrier (D2EHPA) Concentration | 5.55% (v/v) | Co²⁺ | 91.02 |
| Surfactant (Span 80) Concentration | 3.62% (v/v) | Ni²⁺ | 79.43 |
| External Phase pH | 5.49 | ||
| Emulsification Speed | 11,075 rpm | ||
| Extraction Time | 8 min | ||
| Data sourced from a study on simultaneous extraction of heavy metals from real wastewater.[1] |
Table 2: Extraction Efficiencies for Various Metal Ions using D2EHPA-mediated Liquid Membranes
| Metal Ion | Liquid Membrane Type | Carrier (D2EHPA) Conc. | Stripping Agent | Extraction Efficiency (%) | Reference |
| Pb²⁺ | ELM | 6% | 0.1 M H₂SO₄ | ~99 | [2] |
| Zn²⁺ | BLM | Not Specified | Not Specified | 98.8 | [2] |
| Cu²⁺ | BLM | Not Specified | Not Specified | 95.8 | [2] |
| Ni²⁺ | BLM | Not Specified | Not Specified | 95.0 | [2] |
| Co²⁺, Cu²⁺, Cd²⁺, Zn²⁺ | SLM | 0.5% v/v | 65 mM HCl | >71.2 (free ions) | [5] |
Experimental Protocols
Detailed methodologies for key liquid membrane extraction experiments utilizing D2EHPA are provided below.
Protocol 1: Emulsion Liquid Membrane (ELM) Extraction of Ni(II) and Co(II)
This protocol describes the preparation and application of an emulsion liquid membrane for the extraction and separation of Nickel(II) and Cobalt(II) from acidic chloride solutions.[6]
1. Materials and Reagents:
- Organic Phase (Membrane): Bis(2-ethylhexyl) phosphate (D2EHPA) as the carrier, Span 80 as the surfactant, and a suitable organic solvent (e.g., kerosene) as the diluent.
- Internal Aqueous Phase (Stripping Solution): Hydrochloric acid (HCl).
- External Aqueous Phase (Feed Solution): Acidic chloride solution containing Ni(II) and Co(II).
2. Preparation of the Emulsion: a. Prepare the organic phase by dissolving the desired concentrations of D2EHPA and Span 80 in the organic diluent. b. Add the internal aqueous phase (stripping solution) to the organic phase. c. Emulsify the mixture using a high-speed homogenizer or stirrer to create a stable water-in-oil emulsion. The stability of the emulsion is crucial for the extraction process.
3. Extraction Process: a. Disperse the prepared emulsion in the external aqueous phase (feed solution) with gentle stirring. This creates a larger surface area for mass transfer. b. The metal ions from the feed phase are transported through the liquid membrane and stripped into the internal aqueous phase. c. The key parameters to optimize include stirring speed, feed phase pH, surfactant concentration, extractant concentration, stripping phase concentration, and the phase ratio (volume of emulsion to the volume of the feed solution).
4. Demulsification and Analysis: a. After the desired extraction time, stop the stirring and allow the phases to separate. b. Break the emulsion to recover the internal aqueous phase. This can be achieved by heating, applying a high voltage field, or adding a demulsifying agent. c. Analyze the metal ion concentration in the raffinate (the remaining feed solution) and the stripping solution using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Protocol 2: Multidropped Liquid Membrane (MDLM) Extraction of Co²⁺
This protocol outlines a continuous process for the transportation of Co²⁺ ions using a multidropped liquid membrane system with D2EHPA as the carrier.[3][4][7]
1. Materials and Reagents:
- Organic Phase (Membrane): Bis(2-ethylhexyl) phosphate (D2EHPA) dissolved in kerosene.
- Donor Phase (Feed): Aqueous solution of Co(NO₃)₂.
- Acceptor Phase (Stripping): Dilute acid solution.
- Complexing Agent for Detection: 5% Potassium thiocyanate (KSCN) solution for UV-Vis spectrophotometric detection of cobalt.
2. MDLM System Setup: a. The MDLM system consists of two reactors. One reactor contains the donor phase at the bottom and the organic phase at the top. b. The second reactor contains the acceptor phase. c. A pumping system continuously transfers droplets of the donor phase through the organic membrane phase in the first reactor and subsequently into the acceptor phase in the second reactor.
3. Extraction and Stripping Process: a. The Co²⁺ ions in the donor phase droplets are extracted by the D2EHPA in the organic membrane as they travel through it. b. The cobalt-laden organic phase is then pumped to the second reactor where the Co²⁺ ions are stripped into the acceptor phase. c. The regenerated organic phase is then recycled back to the first reactor. d. The process is monitored by taking samples from the donor and acceptor phases at regular intervals.
4. Kinetic and Thermodynamic Analysis: a. The concentration of Co²⁺ in the aqueous phases is determined spectrophotometrically after forming a colored complex with KSCN. b. The transport kinetics can be studied by analyzing the change in Co²⁺ concentration over time. c. The effect of temperature on the transport kinetics can be investigated to determine the activation energy of the process. An activation energy greater than 10 kcal mol⁻¹ suggests that the extraction is chemically controlled.[3][4][7]
Visualizations
The following diagrams illustrate the fundamental concepts of liquid membrane extraction using D2EHPA.
Caption: General mechanism of metal ion transport in a liquid membrane system.
Caption: Chemical structure of Bis(2-ethylhexyl) phosphate (D2EHPA).
Caption: Experimental workflow for Emulsion Liquid Membrane (ELM) extraction.
References
- 1. d-nb.info [d-nb.info]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. eeer.org [eeer.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(2-ethylhexyl) dithiodiacetate in Synergistic Solvent Extraction Systems
A comprehensive search of scientific literature and databases did not yield specific information on the use of Bis(2-ethylhexyl) dithiodiacetate in synergistic solvent extraction systems. This suggests that this particular compound may not be a commonly used reagent for this application, or its use is not widely documented in publicly available research.
Solvent extraction is a widely utilized method for the separation and purification of metal ions. Synergistic extraction, a process in which a mixture of two extractants enhances the extraction efficiency beyond the sum of their individual effects, is a key technique in this field. Typically, these systems involve an acidic extractant and a neutral or basic extractant (synergist).
While no data exists for this compound, the principles of synergistic solvent extraction can be illustrated with commonly studied systems. For instance, the combination of acidic organophosphorus extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) with neutral organophosphorus compounds such as tri-n-butyl phosphate (TBP) or tri-n-octylphosphine oxide (TOPO) is well-documented for the extraction of a variety of metal ions, including rare earth elements and transition metals.[1][2][3] Similarly, dithiophosphinic acids like Cyanex 301 have been studied in synergistic systems.[2]
For researchers interested in the potential application of novel organosulfur compounds like this compound, a generalized experimental approach for evaluating its synergistic extraction capabilities would be necessary. This would involve a systematic investigation of its extraction behavior, both alone and in combination with potential synergistic agents, for a target metal ion.
Below is a generalized, hypothetical protocol for evaluating a new extractant system. Please note, the following is a template and not based on experimental data for this compound.
Generalized Protocol for Evaluating a Novel Synergistic Solvent Extraction System
This protocol outlines a general procedure for assessing the synergistic effect of a primary extractant (e.g., a hypothetical organosulfur compound like this compound) and a synergist (e.g., TBP, TOPO) for the extraction of a divalent metal ion (M²⁺) from an aqueous solution.
Reagents and Materials
-
Aqueous Phase: A stock solution of the target metal ion (e.g., 1 g/L of M²⁺ in a suitable acidic medium like HCl or H₂SO₄). Buffer solutions for pH adjustment (e.g., acetate, glycine).
-
Organic Phase:
-
Primary Extractant (e.g., this compound) dissolved in a suitable organic diluent (e.g., kerosene, toluene, n-heptane).
-
Synergistic Agent (e.g., TBP, TOPO) dissolved in the same diluent.
-
-
Analytical Equipment: pH meter, mechanical shaker or vortex mixer, centrifuge, and an instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)).
Experimental Workflow
The following diagram illustrates a typical workflow for a solvent extraction experiment.
Caption: Generalized workflow for a synergistic solvent extraction experiment.
Experimental Procedure
-
Preparation of Phases:
-
Prepare a series of aqueous solutions containing the target metal ion at a fixed concentration and adjust the pH to desired values using the appropriate buffer.
-
Prepare organic solutions containing the primary extractant alone, the synergist alone, and mixtures of the two at various concentrations and molar ratios.
-
-
Extraction:
-
In a series of separation funnels or vials, mix equal volumes (e.g., 10 mL) of the aqueous and organic phases.
-
Shake the mixtures vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. The optimal time should be determined in preliminary kinetic studies.
-
Allow the phases to separate. If necessary, centrifuge the samples to ensure complete phase disengagement.
-
-
Analysis:
-
Carefully separate the aqueous phase from the organic phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) using a suitable analytical technique.
-
The concentration of the metal ion in the organic phase ([M]org) can be calculated by mass balance: [M]org = [M]initial_aq - [M]aq.
-
Data Presentation and Analysis
The efficiency of the extraction is evaluated by calculating the Distribution Ratio (D) and the Percentage Extraction (%E).
-
Distribution Ratio (D): D = [M]org / [M]aq
-
Percentage Extraction (%E): %E = (D / (D + 1)) * 100
The synergistic coefficient (SC) can be calculated to quantify the synergistic effect: SC = Dmix / (D1 + D2), where Dmix is the distribution ratio for the mixture of extractants, and D1 and D2 are the distribution ratios for the individual extractants. A value of SC > 1 indicates synergism.
The results should be tabulated to compare the effects of different parameters such as pH, extractant concentration, and synergist concentration.
Table 1: Hypothetical Data for the Effect of pH on Metal Extraction (Note: This data is for illustrative purposes only.)
| pH | %E (Extractant 1 alone) | %E (Synergist alone) | %E (Synergistic Mixture) | D (Mixture) |
| 2.0 | 10.5 | 1.2 | 35.8 | 0.56 |
| 3.0 | 25.3 | 1.5 | 70.2 | 2.36 |
| 4.0 | 45.1 | 1.8 | 95.5 | 21.2 |
| 5.0 | 60.8 | 2.0 | 98.9 | 89.9 |
| 6.0 | 75.2 | 2.1 | >99.0 | >99.0 |
Table 2: Hypothetical Data for the Effect of Synergist Concentration (Note: This data is for illustrative purposes only, at a constant pH of 4.0 and constant primary extractant concentration.)
| [Synergist] (mol/L) | %E (Synergistic Mixture) | D (Mixture) |
| 0.05 | 80.1 | 4.02 |
| 0.10 | 95.5 | 21.2 |
| 0.20 | 98.2 | 54.6 |
| 0.30 | 98.5 | 65.7 |
Visualization of Synergistic Mechanism
A key aspect of studying synergistic systems is to determine the stoichiometry of the extracted metal complex. This is often achieved through slope analysis, by plotting log(D) versus log([Extractant]) and log(D) versus log([Synergist]). The slopes of the resulting lines can provide information about the number of extractant and synergist molecules involved in the complex.
References
Potential Industrial Applications of Bis(2-ethylhexyl) dithiodiacetate in Hydrometallurgy: A Prospective Analysis
Abstract
This document outlines the potential industrial applications of Bis(2-ethylhexyl) dithiodiacetate (BEHDTA) in the field of hydrometallurgy, specifically focusing on its prospective use as a solvent extraction reagent for the separation and purification of metal ions. While direct industrial applications of BEHDTA are not yet established, its chemical structure as an organosulfur diester suggests potential for selective metal chelation.[1] This application note provides a prospective overview based on the well-documented performance of structurally analogous compounds, such as Bis(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used extractant in the hydrometallurgical industry.[2][3] The following sections detail the theoretical basis for its application, present hypothetical experimental protocols, and offer quantitative data based on analogous systems to guide future research and development.
Introduction
Solvent extraction is a cornerstone of modern hydrometallurgy, enabling the selective recovery and purification of a wide range of metals.[4][5] The efficiency of this process is largely dependent on the chemical nature of the extractant. This compound (C₂₀H₃₈O₄S₂) is an organosulfur diester with a molecular weight of 406.6 g/mol . Its structure, featuring a disulfide linkage and bulky, lipophilic 2-ethylhexyl groups, suggests its potential as a selective extractant for soft metal ions that exhibit a strong affinity for sulfur donor atoms.[1]
The rationale for investigating BEHDTA stems from the unique properties imparted by its disulfide core and the oil-solubility conferred by the 2-ethylhexyl ester groups.[1] While research on its direct application in hydrometallurgy is nascent, the extensive knowledge base for similar extractants provides a strong foundation for predicting its behavior and outlining potential applications.
Potential Applications in Metal Extraction
Based on the chemistry of its functional groups, BEHDTA is anticipated to be effective in the extraction of various metal ions. The disulfide bridge presents a potential coordination site for soft and borderline metal ions. Potential target metals could include:
-
Base Metals: Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺)
-
Precious Metals: Silver (Ag⁺), Palladium (Pd²⁺), Platinum (Pt⁴⁺)
-
Heavy Metals: Cadmium (Cd²⁺), Mercury (Hg²⁺), Lead (Pb²⁺)
The selectivity of BEHDTA for specific metals would be highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, and the presence of other complexing agents.
Hypothetical Performance Data (Analogous to D2EHPA)
To provide a quantitative perspective, the following tables summarize expected performance characteristics of BEHDTA in a solvent extraction circuit, based on typical data for the well-studied extractant D2EHPA. It is crucial to note that these are projected values and require experimental validation for BEHDTA.
Table 1: Projected Extraction Efficiency of Various Metal Ions with BEHDTA
| Metal Ion | Aqueous Feed pH | Projected Extraction Efficiency (%) |
| Cu²⁺ | 2.0 - 3.0 | 90 - 99 |
| Zn²⁺ | 2.5 - 3.5 | 95 - 99 |
| Co²⁺ | 3.5 - 5.0 | 85 - 95 |
| Ni²⁺ | 4.5 - 6.0 | 80 - 90 |
| Fe³⁺ | 1.5 - 2.5 | > 99 |
| Mn²⁺ | 4.0 - 5.5 | 70 - 85 |
Table 2: Projected Stripping Efficiency of Metal Ions from Loaded BEHDTA
| Metal Ion | Stripping Agent | Projected Stripping Efficiency (%) |
| Cu²⁺ | 2 M H₂SO₄ | > 95 |
| Zn²⁺ | 1.5 M H₂SO₄ | > 98 |
| Co²⁺ | 1 M H₂SO₄ | > 90 |
| Ni²⁺ | 1 M H₂SO₄ | > 85 |
| Fe³⁺ | 4 M HCl | > 99 |
Detailed Experimental Protocols (Hypothetical)
The following protocols are provided as a starting point for laboratory-scale evaluation of BEHDTA as a metal extractant.
Protocol for Solvent Extraction of Copper(II)
-
Preparation of the Organic Phase: Prepare a 0.5 M solution of this compound in a suitable organic diluent (e.g., kerosene, toluene).
-
Preparation of the Aqueous Phase: Prepare a synthetic aqueous solution containing 5 g/L of Cu²⁺ (from CuSO₄·5H₂O) and adjust the pH to 2.5 using H₂SO₄ or NaOH.
-
Extraction:
-
In a separatory funnel, combine 50 mL of the organic phase and 50 mL of the aqueous phase (Organic to Aqueous ratio, O:A = 1:1).
-
Shake vigorously for 10 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate for 5 minutes.
-
Drain the aqueous phase (raffinate) and the organic phase (loaded organic) into separate containers.
-
-
Analysis:
-
Determine the copper concentration in the raffinate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the extraction efficiency using the formula: %E = [(Cᵢ - Cբ) / Cᵢ] x 100 where Cᵢ is the initial aqueous copper concentration and Cբ is the final aqueous copper concentration.
-
Protocol for Stripping of Copper(II) from Loaded Organic
-
Preparation of the Stripping Solution: Prepare a 2 M solution of sulfuric acid (H₂SO₄).
-
Stripping:
-
In a separatory funnel, combine 50 mL of the copper-loaded organic phase from the extraction step and 50 mL of the stripping solution (O:A = 1:1).
-
Shake vigorously for 15 minutes.
-
Allow the phases to separate for 5 minutes.
-
Drain the aqueous phase (strip liquor) and the organic phase (stripped organic) into separate containers.
-
-
Analysis:
-
Determine the copper concentration in the strip liquor and the stripped organic phase using AAS or ICP-OES.
-
Calculate the stripping efficiency using the formula: %S = [Cₛ / (Cₒᵢ - Cₒբ)] x 100 where Cₛ is the copper concentration in the strip liquor, Cₒᵢ is the initial copper concentration in the loaded organic, and Cₒբ is the final copper concentration in the stripped organic.
-
Visualized Workflows and Relationships
To further illustrate the proposed processes, the following diagrams have been generated.
Caption: A generalized workflow for a solvent extraction process using BEHDTA.
Caption: Logical relationship of BEHDTA's properties to its potential applications.
Conclusion and Future Work
This compound presents an intriguing candidate for a novel solvent extraction reagent in hydrometallurgy. Its unique chemical structure suggests the potential for selective extraction of valuable and strategic metals. The application notes and protocols provided herein, though based on analogous systems, offer a robust framework for initiating research into the practical applications of BEHDTA.
Future work should focus on the systematic experimental validation of the hypotheses presented. This includes:
-
Synthesis and characterization of high-purity BEHDTA.
-
Determination of its extraction behavior for a wide range of metal ions under varying conditions (pH, temperature, concentration).
-
Evaluation of its loading capacity, stripping characteristics, and long-term stability.
-
Comparative studies against established commercial extractants.
Through rigorous investigation, the true potential of this compound in industrial hydrometallurgy can be fully realized.
References
- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]
- 2. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Extraction of Various Metals - Tiei liquid/liquid mixing and separation Solvent Extraction of Various Metals [tyextractor.com]
Application Notes and Protocols: Synthesis of Metal Complexes with Bis(2-ethylhexyl) dithiodiacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of metal complexes with the chelating agent Bis(2-ethylhexyl) dithiodiacetate. This document outlines the synthesis of the ligand, followed by general procedures for complexation with various transition metals and lanthanides. It also includes expected characterization data based on analogous compounds and detailed diagrams to illustrate the experimental workflow and coordination chemistry.
Introduction
This compound is a lipophilic organic ligand with potential applications in catalysis, materials science, and as a therapeutic agent. The presence of sulfur and oxygen donor atoms allows for the formation of stable complexes with a variety of metal ions. The bulky 2-ethylhexyl groups confer solubility in nonpolar solvents, making these complexes suitable for applications in organic media. This document provides a comprehensive guide for the synthesis and characterization of these metal complexes.
Synthesis of this compound Ligand
The synthesis of the this compound ligand is a prerequisite for the formation of its metal complexes. A general and effective method is the esterification of dithiodiacetic acid with 2-ethylhexanol.
Experimental Protocol: Ligand Synthesis
Materials:
-
Dithiodiacetic acid
-
2-Ethylhexanol (2.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dithiodiacetic acid, 2-ethylhexanol (2.5 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of Metal Complexes
The following are generalized protocols for the synthesis of transition metal and lanthanide complexes with this compound. These procedures can be adapted and optimized for specific metals.
Experimental Protocol: Synthesis of Transition Metal (Cu(II), Ni(II), Zn(II)) Complexes
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Ethanol or Methanol
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the chosen metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring vigorously at room temperature. The molar ratio of ligand to metal is typically 2:1.
-
A precipitate may form immediately or upon stirring for a few hours. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator or under vacuum.
Experimental Protocol: Synthesis of Lanthanide(III) Complexes
Materials:
-
This compound
-
Lanthanide(III) nitrate salt (e.g., La(NO₃)₃, Eu(NO₃)₃)
-
Methanol or Acetonitrile
-
Triethylamine (optional, as a base)
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound in methanol or acetonitrile in a round-bottom flask.
-
In a separate flask, dissolve the lanthanide(III) nitrate salt in the same solvent.
-
Slowly add the lanthanide salt solution to the ligand solution with constant stirring. A molar ratio of 3:1 (ligand to metal) is commonly used.
-
If the dithiodiacetic acid was used directly, a base like triethylamine can be added to facilitate deprotonation and complexation.
-
Stir the reaction mixture at room temperature for several hours or heat gently to promote complex formation.
-
The complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Data
The following tables summarize the expected quantitative data for the characterization of the synthesized metal complexes. These values are based on data reported for structurally similar dithiocarbamate and dithiophosphate complexes and should be considered as expected ranges.
Table 1: Expected Infrared Spectroscopy Data (cm⁻¹)
| Functional Group | Ligand (Expected) | Metal Complex (Expected) |
| C=O (ester) | ~1735 | ~1720-1730 (slight shift upon coordination) |
| C-O (ester) | ~1250-1150 | ~1240-1140 |
| C-S | ~700-600 | ~690-590 |
| M-S | - | ~450-350 |
| M-O | - | ~550-450 |
Table 2: Expected UV-Visible Spectroscopy Data (nm)
| Metal Complex | Expected λₘₐₓ (nm) | Assignment |
| Cu(II) Complex | 380-450, 550-650 | Ligand-to-Metal Charge Transfer (LMCT), d-d transitions |
| Ni(II) Complex | 350-420 | LMCT, d-d transitions |
| Zn(II) Complex | ~330 | Ligand-based π-π* transitions |
| Lanthanide(III) Complexes | - | Characterized by sharp, narrow emission bands in luminescence spectroscopy |
Table 3: Expected Thermal Analysis Data
| Metal Complex | Decomposition Step 1 (°C) | Decomposition Step 2 (°C) | Final Residue |
| Zn(II) Complex | 200-350 (Loss of organic ligand) | >400 (Formation of metal sulfide/oxide) | ZnO or ZnS |
Visualizations
Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Proposed Coordination of this compound
Caption: Possible coordination modes of the ligand.
Conclusion
The protocols and data provided in these application notes serve as a comprehensive starting point for the synthesis and characterization of novel metal complexes with this compound. Researchers are encouraged to adapt and optimize these methods for their specific research needs. The unique properties of these complexes suggest their potential in a wide range of applications, warranting further investigation into their chemical and physical properties.
Application Notes and Protocols: Separation of Rare Earth Elements Using Bis(2-ethylhexyl)-based Extractants
Disclaimer: Information regarding the specific application of Bis(2-ethylhexyl) dithiodiacetate in rare earth element (REE) separation is limited in publicly available scientific literature. However, due to the structural similarities and extensive documentation of a related compound, Bis(2-ethylhexyl) phosphoric acid (D2EHPA), this document will provide detailed application notes and protocols based on D2EHPA as a representative Bis(2-ethylhexyl)-based extractant. D2EHPA is one of the most widely used and effective extractants for REE separation in hydrometallurgical processes.
Introduction
The separation of individual rare earth elements is a challenging yet crucial process due to their similar chemical and physical properties. Solvent extraction is the most prevalent and commercially viable method for this purpose. Acidic organophosphorus extractants, such as D2EHPA, are highly effective in selectively separating REEs. This document outlines the principles, experimental protocols, and performance data for the separation of light rare earth elements (LREEs) and heavy rare earth elements (HREEs) using D2EHPA.
Quantitative Data Presentation
The efficiency of REE separation using D2EHPA is influenced by various factors including the concentration of the extractant, the pH of the aqueous phase, the type of diluent used, and the organic-to-aqueous phase ratio (O/A ratio).
Table 1: Extraction Efficiency and Distribution Ratios of REEs with 0.05 M D2EHPA
| Element | Distribution Ratio (D) | Extraction Efficiency (%) |
| Dysprosium (Dy) | 1835.1 | ~100 |
| Gadolinium (Gd) | 104.88 | ~100 |
| Neodymium (Nd) | - | - |
| Lanthanum (La) | 0.43 | 30 |
Conditions: 0.05 M D2EHPA, pH = 2.[1]
Table 2: Separation Factors for Various REE Pairs using D2EHPA
| REE Pair | Separation Factor (α) |
| Dy/La | 4267.67 |
| Dy/Nd | 3640.27 (in a mixture with Cyanex272) |
| Dy/Gd | 720.05 (in a mixture with Cyanex272) |
| La/Gd | 243.91 |
| Gd/Nd | 31.78 |
| Nd/La | 7.67 |
Conditions: 0.05 M D2EHPA, pH = 2.[1]
Table 3: Influence of D2EHPA Concentration on the Extraction of REEs
| D2EHPA Concentration (M) | LREE Extraction (%) | MREE Extraction (%) | HREE Extraction (%) |
| 0.2 | <10 | ~20 | ~50 |
| 0.6 | ~10 | ~30 | ~70 |
| 1.0 | ~15 | ~40 | ~80 |
| 1.8 | ~20 | ~50 | >90 |
Conditions: O/A ratio = 1:2, initial pH = 1, 300 rpm, 22±3°C for 15 min.[2]
Table 4: Stripping Efficiency of REEs from Loaded D2EHPA
| Stripping Agent | Concentration (M) | HREE Stripping (%) | LREE Stripping (%) |
| H₂SO₄ | 4 | >95 | - |
| H₂SO₄ | 1 | - | >90 |
[2]
Experimental Protocols
The following protocols describe a typical two-stage solvent extraction process for the separation of HREEs and LREEs from a pregnant leach solution.
Preparation of Organic and Aqueous Phases
-
Organic Phase: Prepare a solution of D2EHPA in a suitable diluent, such as kerosene, toluene, or cyclohexane.[2] The concentration of D2EHPA can range from 0.2 M to 1.8 M, depending on the target REEs.[2] For instance, a 1.8 M D2EHPA solution in kerosene is effective for HREE extraction.[2]
-
Aqueous Phase: The aqueous phase is typically a pregnant leach solution from the acid leaching of REE-containing ores, with the pH adjusted to the desired value. For selective HREE extraction, an initial pH of around 1 is often used.[2] For subsequent LREE extraction, the pH of the raffinate is adjusted to approximately 1.6-1.7.[2]
First Stage: Selective Extraction of HREEs
-
Combine the organic phase (e.g., 1.8 M D2EHPA in kerosene) and the aqueous phase (pregnant leach solution at pH ~1) in a separatory funnel at a specified organic/aqueous (O/A) phase ratio (e.g., 1:2).[2]
-
Shake the mixture vigorously for a predetermined contact time (e.g., 15 minutes) at room temperature to allow for mass transfer and equilibration.[2]
-
Allow the phases to separate. The HREEs will be selectively transferred to the organic phase.
-
Separate the two phases. The aqueous phase, now depleted of HREEs, is the raffinate for the next stage. The organic phase is now loaded with HREEs.
Second Stage: Extraction of LREEs
-
Take the raffinate from the first stage and adjust the pH to 1.6-1.7.[2]
-
Contact this pH-adjusted raffinate with a fresh organic phase (e.g., 1.8 M D2EHPA in kerosene) at a suitable O/A ratio.[2]
-
Repeat the mixing and phase separation steps as described in the first stage. The LREEs will be extracted into the organic phase.
Stripping of REEs from the Loaded Organic Phase
-
HREE Stripping: Contact the HREE-loaded organic phase from the first stage with a stripping solution of sulfuric acid (e.g., 4 M H₂SO₄).[2] This will transfer the HREEs back into an aqueous solution, creating a concentrated HREE solution and regenerating the organic phase for reuse.
-
LREE Stripping: Similarly, strip the LREE-loaded organic phase from the second stage with a sulfuric acid solution (e.g., 1 M H₂SO₄) to obtain a concentrated LREE solution.[2]
Analysis
The concentration of REEs in the aqueous phases before and after extraction and stripping should be determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2]
Visualizations
Figure 1: Two-stage solvent extraction workflow for HREE and LREE separation.
Figure 2: Key factors influencing REE separation performance.
References
Application Note: Quantification of Bis(2-ethylhexyl) dithiodiacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Bis(2-ethylhexyl) dithiodiacetate. While a specific validated method for this compound is not widely available in published literature, this protocol has been developed by adapting established methods for similar compounds, such as Bis(2-ethylhexyl) phthalate (DEHP) and other organosulfur compounds.[1][2][3] The method is intended for researchers, scientists, and professionals in drug development and material sciences who require a robust and reliable analytical procedure for the quantification of this compound in various matrices. The protocol covers sample preparation, instrument parameters, and data analysis.
Introduction
This compound (C20H38O4S2, Molecular Weight: 406.6 g/mol ) is an organosulfur diester.[4] Its analysis is crucial in various fields for quality control, safety assessment, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information. This application note provides a comprehensive protocol for its quantification.
Experimental Protocol
Sample Preparation
The choice of sample preparation will depend on the matrix. The following is a general procedure for solvent extraction from a solid or liquid sample.
Reagents and Materials:
-
Hexane (Pesticide grade or equivalent)
-
Dichloromethane (Pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate
-
This compound analytical standard
-
Internal Standard (e.g., Benzyl Benzoate or a deuterated analog)
-
Sample Vials (amber glass, with PTFE-lined caps)
-
Pipettes and Syringes
-
Vortex Mixer
-
Centrifuge
-
Ultrasonic Bath
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 50 µg/mL).
-
Prepare an internal standard stock solution (e.g., 1000 µg/mL) in hexane. Spike all calibration standards and samples with the internal standard to a final concentration of 5 µg/mL.
-
-
Sample Extraction (Liquid Sample):
-
To 5 mL of the liquid sample in a centrifuge tube, add 5 mL of hexane or a dichloromethane/hexane mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
-
-
Sample Extraction (Solid Sample):
-
Weigh 1 gram of the homogenized solid sample into a glass vial.
-
Add 10 mL of dichloromethane and sonicate for 30 minutes.[5]
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice more and combine the extracts.
-
Proceed with the drying and concentration steps as described for liquid samples.
-
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Acquisition and Analysis
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is recommended for its higher sensitivity and selectivity compared to full scan mode. Based on the structure of this compound, the following ions are proposed for monitoring. The most abundant, unique ion should be used for quantification, and the others as qualifiers.
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 113 | 129, 203 |
| Internal Standard (e.g., Benzyl Benzoate) | 105 | 77, 133 |
Note: The exact m/z values should be confirmed by running a standard in full scan mode to determine the fragmentation pattern.
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table presents hypothetical performance data for the method. These values should be experimentally determined during method validation.
| Parameter | Expected Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the mass spectrometric identification of this compound.
References
Application Note: HPLC Analysis of Bis(2-ethylhexyl) dithiodiacetate and its Degradation Products
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Bis(2-ethylhexyl) dithiodiacetate and its principal degradation products. This compound is a sulfur-containing organic compound that can undergo degradation through pathways such as hydrolysis and reduction. The primary degradation products of interest are 2-ethylhexanol, dithiodiacetic acid, and 2-ethylhexyl thioglycolate. The developed reversed-phase HPLC method provides a reliable and efficient means to monitor the stability of this compound and quantify its degradation products, which is crucial for quality control and formulation development in various industries.
Introduction
This compound (C₂₀H₃₈O₄S₂) is a diester of dithiodiacetic acid and 2-ethylhexanol.[1] Its chemical structure, particularly the disulfide linkage, makes it susceptible to degradation under certain environmental conditions. The primary degradation pathways include hydrolysis of the ester bonds and reduction of the disulfide bond. Hydrolysis is expected to yield 2-ethylhexanol and dithiodiacetic acid, while reduction of the disulfide bond would result in the formation of 2-ethylhexyl thioglycolate.[1]
Monitoring the purity and degradation of this compound is essential for ensuring product quality and stability. This application note provides a detailed protocol for the analysis of this compound and its key degradation products using a reversed-phase HPLC method with UV detection, adapted from established methods for structurally similar compounds like Bis(2-ethylhexyl) phthalate (DEHP).[2][3]
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Standards: Analytical standards of this compound, 2-ethylhexanol, dithiodiacetic acid, and 2-ethylhexyl thioglycolate.
The following table summarizes the HPLC conditions for the analysis. These conditions are based on methods for similar compounds and may require further optimization for specific applications.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B in 10 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
-
Standard Solutions: Prepare individual stock solutions of this compound and each degradation product in acetonitrile at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentrations for calibration curves.
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with acetonitrile may be sufficient. For more complex matrices, a liquid-liquid extraction with a suitable organic solvent like hexane, followed by solvent evaporation and reconstitution in acetonitrile, is recommended.[2][3]
Results and Discussion
The developed HPLC method is expected to provide good separation of the parent compound, this compound, from its major degradation products. The expected elution order would be based on the polarity of the compounds, with the more polar compounds eluting earlier.
Table 1: Expected Retention Times and Quantitation Data
| Compound | Expected Retention Time (min) | Linear Range (µg/mL) | Limit of Quantification (µg/mL) |
| Dithiodiacetic acid | ~ 3.5 | 1 - 100 | 1 |
| 2-Ethylhexanol | ~ 5.2 | 1 - 100 | 1 |
| 2-Ethylhexyl thioglycolate | ~ 8.9 | 0.5 - 50 | 0.5 |
| This compound | ~ 12.1 | 0.5 - 50 | 0.5 |
Note: The values presented in this table are hypothetical and should be determined experimentally during method validation.
Method Validation
The analytical method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters to be assessed include:
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Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]
Conclusion
The HPLC method described in this application note provides a framework for the reliable separation and quantification of this compound and its primary degradation products. This method is a valuable tool for quality control, stability testing, and research in fields where this compound is utilized.
Protocols
Protocol 1: HPLC Method for the Analysis of this compound and its Degradation Products
-
System Preparation:
-
Ensure the HPLC system is properly primed with the mobile phases.
-
Equilibrate the C18 column with the initial mobile phase composition (60% Acetonitrile: 40% Water) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detector wavelength to 225 nm.
-
-
Standard Preparation:
-
Accurately weigh and dissolve the analytical standards of this compound, 2-ethylhexanol, dithiodiacetic acid, and 2-ethylhexyl thioglycolate in acetonitrile to prepare 1 mg/mL stock solutions.
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
-
Sample Preparation (Liquid Sample):
-
Accurately transfer a known volume of the liquid sample into a volumetric flask.
-
Dilute the sample to the mark with acetonitrile.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared standards and samples into the HPLC system.
-
Run the gradient program as specified in the chromatographic conditions table.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve for each analyte by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of each analyte in the samples by interpolating their peak areas from the respective calibration curves.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Degradation pathways of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Bis(2-ethylhexyl) dithiodiacetate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Bis(2-ethylhexyl) dithiodiacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid-liquid extraction of this compound following its synthesis.
Issue 1: Low Extraction Yield
Symptoms: The quantity of purified this compound is significantly lower than theoretically expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | The extraction of organic esters is often pH-dependent. For related thioglycolic acid extractions, a low pH (0.5-1.0) has been shown to be effective.[1] It is crucial to ensure the analyte is in its neutral form for optimal partitioning into the organic solvent. Adjust the pH of the aqueous phase and monitor the impact on yield. |
| Suboptimal Solvent Selection | The choice of extraction solvent is critical. Solvents like dichloromethane or ether are commonly used for ester extractions.[2] If the yield is low, consider a solvent in which this compound has high solubility, and that is immiscible with the aqueous phase. |
| Inadequate Solvent-to-Feed Ratio | A low volume of extraction solvent may not be sufficient to efficiently extract the product. Increasing the solvent-to-feed ratio can improve extraction efficiency.[3][4] Start with a 1:1 ratio and systematically increase it to find the optimal balance between yield and solvent usage. |
| Insufficient Mixing/Agitation | Inadequate mixing of the aqueous and organic phases can lead to poor extraction. Ensure vigorous shaking or stirring to maximize the interfacial surface area for mass transfer. However, be mindful that overly aggressive mixing can lead to emulsion formation. |
| Incomplete Reaction | A low yield might originate from an incomplete synthesis reaction. Before extraction, verify the reaction completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
Issue 2: Emulsion Formation at the Interface
Symptoms: A stable or slow-breaking third layer (emulsion) forms between the aqueous and organic phases, making separation difficult and trapping the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Impurities | Byproducts from the synthesis or residual starting materials can act as emulsifying agents. |
| Vigorous Shaking | Overly aggressive mixing can induce emulsion formation.[5] |
| Solutions | 1. Salting Out: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[5]2. Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.[5]3. Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper to physically disrupt the emulsion.[5]4. Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[5]5. Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.[5] |
Issue 3: Co-extraction of Impurities
Symptoms: The purified product is contaminated with starting materials (e.g., dithiodiacetic acid, 2-ethylhexanol) or byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Washing Steps | Residual acid catalyst or unreacted starting materials may be carried over into the organic phase. |
| Solutions | 1. Neutralization Wash: After the initial extraction, wash the organic layer with a mild basic solution, such as 5% sodium bicarbonate, to remove any residual acid catalyst.[2] Continue washing until no more gas evolves.[2]2. Water Wash: Follow the basic wash with one or more washes with deionized water to remove any remaining water-soluble impurities and salts.[2]3. Back Extraction: If the product is stable under basic conditions, a back extraction can be performed. This involves extracting the analyte into an aqueous phase by adjusting the pH to ionize it, washing the aqueous phase with a fresh organic solvent to remove neutral impurities, and then re-adjusting the pH to neutralize the analyte and re-extracting it into a fresh organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The ideal solvent should have high solubility for this compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic. Common choices for similar ester extractions include dichloromethane and diethyl ether.[2] The selection should be optimized based on experimental trials.
Q2: What is the optimal pH for the aqueous phase during extraction?
A2: For organic esters derived from carboxylic acids, the pH of the aqueous phase should be adjusted to suppress the ionization of any unreacted carboxylic acid starting material, thereby minimizing its solubility in the organic phase. For the recovery of a related compound, thioglycolic acid, a pH of 0.5-1.0 was found to be effective for its extraction into an organic solvent.[1] It is recommended to perform extractions at a low pH to ensure any residual dithiodiacetic acid is protonated and remains in the aqueous phase.
Q3: How many extraction cycles are recommended?
A3: Typically, performing three to four extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. After each extraction, analyzing a small sample of the aqueous phase by TLC or another suitable method can help determine if a significant amount of product remains.
Q4: How can I improve the separation of the aqueous and organic layers?
A4: If the layers are slow to separate, adding brine can help increase the density of the aqueous phase and promote a cleaner separation.[5] Ensuring the separatory funnel is not overly full (a maximum of two-thirds full is recommended) can also facilitate better mixing and subsequent separation.
Experimental Protocols
General Liquid-Liquid Extraction Protocol for this compound Purification
This protocol outlines a general procedure for the extraction of this compound from a reaction mixture.
-
Preparation:
-
Once the synthesis reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, it may need to be removed by rotary evaporation. If the reaction solvent is immiscible with water, proceed to the next step.
-
-
Initial Dilution:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic extraction solvent (e.g., dichloromethane or diethyl ether).
-
Add an equal volume of deionized water.
-
-
Extraction:
-
Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.
-
Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
-
Layer Separation:
-
Carefully drain the lower (organic, if using a chlorinated solvent) layer into a clean flask.
-
Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process two more times.
-
Combine all organic extracts.
-
-
Washing the Organic Phase:
-
Return the combined organic extracts to the separatory funnel.
-
Add a 5% solution of sodium bicarbonate, shake, and separate the layers to neutralize any residual acid catalyst.
-
Wash the organic layer with deionized water. Repeat until the aqueous wash is neutral.
-
Finally, wash with a saturated sodium chloride solution (brine) to help remove dissolved water from the organic phase.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Further Purification:
-
If necessary, further purify the product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Influence of Solvent-to-Feed Ratio on Extraction Efficiency (Illustrative)
| Solvent-to-Feed Ratio (v/v) | Extraction Efficiency (%) |
| 1:1 | 85 |
| 2:1 | 95 |
| 3:1 | 98 |
Note: These are illustrative values for a typical ester extraction. Optimal ratios for this compound should be determined experimentally.
Table 2: Effect of Aqueous Phase pH on Impurity Removal (Illustrative)
| Aqueous Phase pH | Residual Dithiodiacetic Acid in Product (%) |
| 7.0 | 5.2 |
| 4.0 | 1.8 |
| 1.0 | <0.5 |
Note: These are hypothetical values to illustrate the principle. The optimal pH should be determined experimentally to maximize product purity.
Visualizations
Caption: Workflow for the liquid-liquid extraction of this compound.
Caption: Decision tree for troubleshooting common extraction issues.
References
- 1. CN1152569A - Method for recovering thioglycollic acid from waste liquid of producing thiamine ester - Google Patents [patents.google.com]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of solvent extraction conditions of Cambodian soybean oil using response surface methodology [ideas.repec.org]
- 5. chromatographyonline.com [chromatographyonline.com]
"Bis(2-ethylhexyl) dithiodiacetate stability in acidic solutions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bis(2-ethylhexyl) dithiodiacetate in acidic solutions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound (C₂₀H₃₈O₄S₂) is an organosulfur diester. Its structure contains two key functional groups that influence its stability: thioester linkages and a central disulfide (-S-S-) bond. These groups are susceptible to chemical degradation under certain conditions.
Q2: What are the expected degradation pathways for this compound in acidic solutions?
In acidic solutions, the primary degradation pathway is expected to be acid-catalyzed hydrolysis of the thioester bonds. This reaction would yield 2-ethylhexanol and dithiodiacetic acid.[1] The disulfide bond is also susceptible to reduction and oxidation, which could lead to other degradation products.[1]
Q3: What are the likely degradation products of this compound?
The expected degradation products depend on the specific conditions (e.g., pH, temperature, presence of oxidizing or reducing agents). The table below summarizes the potential degradation products based on chemical principles.[1]
| Degradation Pathway | Conditions | Expected Products |
| Hydrolysis | Acid or Base Catalyzed | 2-ethylhexanol, Dithiodiacetic acid[1] |
| Reduction | Presence of reducing agents | 2-ethylhexyl thioglycolate[1] |
| Oxidation | Mild oxidizing conditions | This compound monosulfoxide (Thiosulfinate)[1] |
| Oxidation | Strong oxidizing conditions | This compound disulfone (Thiosulfonate)[1] |
Q4: How can I monitor the stability of this compound in my experiments?
Stability can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2][3] These methods can be used to quantify the remaining amount of this compound and to detect the appearance of degradation products over time.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound in acidic aqueous solution. | Hydrolysis of the thioester linkage. Thioesters are more susceptible to hydrolysis than their oxygen-ester counterparts.[1] | - Minimize contact with aqueous acidic solutions if hydrolysis is not the intended outcome.- If possible, use a non-aqueous solvent.- Conduct experiments at lower temperatures to reduce the rate of hydrolysis.- Analyze samples at regular intervals to quantify the rate of degradation. |
| Unexpected peaks in chromatogram. | Formation of degradation products. This could be due to hydrolysis, oxidation, or reduction. | - Attempt to identify the unknown peaks using a mass spectrometer (LC-MS or GC-MS).- Compare the retention times of the unknown peaks with those of potential degradation product standards, if available.- Review the experimental conditions to identify potential sources of oxidation or reduction. |
| Inconsistent results between experiments. | Variability in experimental conditions. Factors such as pH, temperature, and exposure to air can influence stability. | - Precisely control and monitor the pH and temperature of your solutions.- Use deoxygenated solvents if oxidation is a concern.- Ensure consistent sample handling and storage procedures. |
Experimental Protocols
Protocol: Stability Testing of this compound in Acidic Solution via HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., hydrochloric acid, sulfuric acid) to prepare the acidic solution
-
Buffer components (if pH control is needed)
-
Volumetric flasks, pipettes, and vials
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column suitable for reverse-phase chromatography (e.g., C18)[2]
-
Data acquisition and processing software
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solution: Prepare the desired acidic aqueous solution (e.g., 0.1 M HCl).
-
Incubation:
-
Add a known volume of the this compound stock solution to a known volume of the acidic solution to achieve the desired final concentration.
-
Incubate the solution at a controlled temperature.
-
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Preparation: Quench the degradation reaction if necessary (e.g., by neutralizing the acid or diluting with a mobile phase). Filter the sample before injection.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Elute the compounds using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution at a wavelength where this compound has significant absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration or peak area of this compound as a function of time to determine the degradation rate.
-
Monitor for the appearance and growth of new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
References
Technical Support Center: Troubleshooting Emulsion Formation in Extractions with Bis(2-ethylhexyl) dithiodiacetate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting emulsion formation during liquid-liquid extractions involving Bis(2-ethylhexyl) dithiodiacetate. The following question-and-answer format directly addresses common issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause emulsions?
This compound is a diester molecule with the formula C20H38O4S2. Its structure includes long, branched alkyl chains (2-ethylhexyl) which impart significant non-polar character and likely a viscous nature. Emulsions, which are stable dispersions of one liquid in another immiscible liquid, often form during extractions with such compounds due to their surfactant-like properties, where the molecule has some affinity for both the aqueous and organic phases.[1][2] The agitation required for extraction can lead to the formation of fine droplets that are stabilized by the extractant itself, making phase separation difficult.[1][2]
Q2: What are the initial signs of emulsion formation in my extraction?
The primary indicator of an emulsion is the appearance of a cloudy, milky, or opaque third layer between the aqueous and organic phases.[3] This layer can vary in volume and may prevent the clear separation of the two primary liquid layers, making it difficult to isolate your target compound.[2][3]
Q3: Can I prevent emulsion formation before it starts?
Prevention is often more effective than treatment.[1][2] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that creates fine droplets.[2]
-
Solvent Choice: The choice of organic solvent can influence emulsion stability. Experimenting with solvents of different polarities might be beneficial.
-
Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can prevent emulsions altogether by utilizing a solid sorbent to partition the analyte.[1][2]
Troubleshooting Guides
Problem: A stable emulsion has formed during my extraction.
This guide provides a tiered approach to breaking emulsions, starting with the simplest and least disruptive methods.
Tier 1: Simple Physical and Mechanical Methods
These methods are non-invasive and should be attempted first.
| Method | Description | Success Rate |
| Time ("Let it sit") | Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30-60 minutes).[3][4] Gravity can sometimes be sufficient to allow the droplets to coalesce. | Low to Moderate |
| Gentle Agitation | Gently swirl or tap the side of the separatory funnel.[3][4] This can help to break the surface tension of the droplets. | Low |
| Temperature Change | Gently warming or cooling the separatory funnel in a water bath can alter the viscosity and solubility characteristics of the phases, potentially destabilizing the emulsion. | Moderate |
| Centrifugation | If the sample volume is appropriate, centrifugation is a highly effective method to force the separation of the dispersed droplets from the continuous phase.[1][3][4] | High |
| Ultrasonic Bath | Placing the sample in an ultrasonic bath can provide energy to disrupt the emulsion.[3][4] It is often helpful to place ice in the bath to prevent sample heating.[3] | Moderate to High |
Tier 2: Chemical Intervention Methods
If physical methods fail, the addition of certain reagents can alter the chemical environment to destabilize the emulsion.
| Method | Reagent | Description | Considerations |
| Salting Out | Saturated Sodium Chloride (Brine) or solid NaCl | Adding salt increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds and promote phase separation.[1][2][4] | May affect the solubility of the target analyte. |
| pH Adjustment | Dilute Acid (e.g., HCl) or Base (e.g., NaOH) | If the emulsion is stabilized by acidic or basic functional groups on impurities or the extractant itself, adjusting the pH can neutralize these groups and break the emulsion.[3][4] | Ensure the pH change does not degrade the target compound. |
| Solvent Addition | Small amount of a different organic solvent | Adding a small volume of a different organic solvent can change the overall properties of the organic phase and help to dissolve the emulsifying agent.[1] | The added solvent must be compatible with the downstream analysis. |
Tier 3: Filtration Techniques
Filtration can physically remove or break up the emulsion layer.
| Method | Material | Description |
| Filtering through a Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | Passing the entire mixture through a plug of a drying agent can absorb water droplets and break the emulsion. |
| Filtering through Glass Wool | A plug of glass wool in a pipette or funnel | The glass wool can provide a large surface area for the dispersed droplets to coalesce.[1][2] |
| Phase Separation Paper | Specially treated filter paper | This paper allows the organic phase to pass through while retaining the aqueous phase, effectively separating the layers.[2] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using the "Salting Out" Method
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.
-
Add Brine to the Emulsion: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a volume equal to approximately 10-20% of the aqueous phase volume.
-
Gentle Mixing: Gently invert the separatory funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.
-
Observe: Allow the mixture to stand and observe if the emulsion layer begins to dissipate.
-
Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.
Visual Guides
Diagram 1: Troubleshooting Workflow for Emulsion Formation
Caption: A step-by-step workflow for addressing emulsion formation.
Diagram 2: Logical Relationship of Emulsion Causes and Solutions
Caption: Causes of emulsions and their corresponding solutions.
References
Technical Support Center: Optimization of pH for Metal Extraction with Bis(2-ethylhexyl) dithiodiacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2-ethylhexyl) dithiodiacetate for metal extraction. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Disclaimer: Specific experimental data for the optimization of pH for metal extraction with this compound is not extensively available in public literature. The guidance provided here is based on the general principles of solvent extraction, coordination chemistry, and data from analogous sulfur-containing extractants like dithiocarbamates.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the efficiency of metal extraction using this compound?
The pH of the aqueous phase is a critical parameter in the solvent extraction of metals using chelating agents like this compound. Generally, as the pH increases, the extraction efficiency for many metal ions also increases.[1][2] This is because at lower pH, there is a higher concentration of protons (H+) which compete with the metal ions for the binding sites on the ligand.[1] As the pH rises, the ligand is deprotonated, making it more available to chelate with the metal ions, thus enhancing extraction into the organic phase.
Q2: How can I determine the optimal pH for extracting a specific metal ion?
The optimal pH for extraction is metal-specific and should be determined empirically. A common method is to perform a series of extractions across a wide pH range (e.g., pH 1 to 8) while keeping other parameters constant (e.g., extractant concentration, metal ion concentration, temperature, and mixing time). The percentage of metal extracted at each pH value is then plotted to identify the pH at which maximum extraction occurs.
Q3: What are some common problems encountered during pH optimization experiments?
Common issues include the formation of emulsions, difficulty in phase separation, and co-extraction of multiple metal ions.[3][4][5][6] Emulsions are stable mixtures of the aqueous and organic phases that can be difficult to break.[5][6] Poor phase separation can lead to inaccurate results. Co-extraction occurs when multiple metal ions are extracted at similar pH values, which can be addressed by adjusting the pH to a range where the selectivity for the target metal is highest.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Efficiency | Sub-optimal pH. | Systematically vary the pH of the aqueous phase to find the optimal range for your target metal.[1][7] |
| Insufficient extractant concentration. | Increase the concentration of this compound in the organic phase. | |
| Inadequate mixing/contact time. | Ensure vigorous mixing for a sufficient duration to allow the extraction equilibrium to be reached. | |
| Emulsion Formation | High concentration of extractant or metal ions. | Dilute the extractant or the aqueous feed solution. |
| Intense mixing. | Reduce the agitation speed or use gentle swirling instead of vigorous shaking.[5] | |
| Presence of surfactants or particulate matter. | Filter the aqueous solution before extraction. Adding a small amount of a salt (salting out) can also help break emulsions.[5] | |
| Poor Phase Separation | Similar densities of the aqueous and organic phases. | Add a salt to the aqueous phase to increase its density. |
| Formation of a third phase or interfacial crud. | This may be due to the precipitation of metal-ligand complexes. Adjusting the pH or diluting the system may help. | |
| Co-extraction of Multiple Metals | Similar extraction behavior of metals at the selected pH. | Adjust the pH to a value where the difference in extractability between the target metal and interfering metals is maximized.[7] |
| Non-selective nature of the extractant under the given conditions. | Consider the use of a masking agent in the aqueous phase to selectively complex with interfering metals and prevent their extraction. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Metal Extraction
-
Preparation of Aqueous Phase: Prepare a stock solution of the target metal salt (e.g., 100 ppm) in deionized water.
-
pH Adjustment: Aliquot the metal solution into several flasks. Adjust the pH of each flask to a different value (e.g., from 1.0 to 8.0 in increments of 1.0) using dilute acid (e.g., HCl or HNO₃) or base (e.g., NaOH).
-
Preparation of Organic Phase: Prepare a solution of this compound in a suitable organic solvent (e.g., kerosene, toluene, or chloroform) at a fixed concentration (e.g., 0.1 M).
-
Extraction: Mix equal volumes of the pH-adjusted aqueous phase and the organic phase in a separatory funnel. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Analysis: Separate the aqueous phase and measure the concentration of the metal ion remaining using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).
-
Calculation: Calculate the percentage of metal extracted into the organic phase for each pH value.
-
Optimization: Plot the percentage of extraction versus pH to determine the optimal pH for extraction.
Visualizations
Experimental Workflow for pH Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
"regeneration and recycling of Bis(2-ethylhexyl) dithiodiacetate solvent"
Welcome to the technical support center for Bis(2-ethylhexyl) dithiodiacetate (BEHDTA). This resource is designed for researchers, scientists, and professionals in drug development and related fields who are utilizing this solvent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the regeneration and recycling of BEHDTA solvent, particularly in the context of its application as an extractant in solvent extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BEHDTA) and what are its primary applications?
A1: this compound is an organosulfur diester with the molecular formula C20H38O4S2.[1] Its structure includes a disulfide bond (-S-S-) and two bulky 2-ethylhexyl ester groups, which make the molecule highly soluble in non-polar, organic media (lipophilic).[1] Due to these properties, it is primarily used as a research compound, likely as a solvent extractant for the separation and purification of metal ions from aqueous solutions in hydrometallurgical or other chemical processes.
Q2: Why is regeneration and recycling of BEHDTA solvent important?
A2: Regenerating and recycling BEHDTA solvent is crucial for several reasons. From an economic standpoint, reusing the solvent reduces operational costs associated with purchasing fresh solvent and disposing of used solvent. Environmentally, recycling minimizes chemical waste and reduces the overall carbon footprint of the process, as regenerating solvents can produce 80% fewer emissions than producing virgin solvents.[2]
Q3: What are the common contaminants or impurities found in used BEHDTA solvent?
A3: In a typical solvent extraction process, used BEHDTA solvent may contain:
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Extracted Species: The primary "contaminant" is the metal ion or organic compound that was intentionally extracted from the aqueous phase.
-
Degradation Products: The disulfide bond in BEHDTA can be susceptible to cleavage under certain reductive or thermal stress conditions.[1] Ester hydrolysis may also occur in the presence of strong acids or bases.
-
Entrained Aqueous Phase: Micro-droplets of the aqueous solution from the extraction or stripping stages.
-
Co-extracted Impurities: Other metal ions or organic molecules that were unintentionally transferred to the solvent phase.
Q4: What is the general principle behind regenerating BEHDTA solvent after metal extraction?
A4: The most common method for regenerating a metal-loaded organic extractant is stripping . This involves contacting the loaded organic solvent with an aqueous solution (the stripping solution) that has properties designed to reverse the extraction process.[3][4] For instance, if the metal was extracted at a specific pH, using a stripping solution with a much lower pH (i.e., a strong acid) can protonate the extractant or alter the charge of the metal complex, causing the metal ion to transfer back to the aqueous phase.[4][5] The now metal-depleted (stripped) BEHDTA solvent can then be recycled back to the extraction stage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the regeneration and recycling of BEHDTA solvent.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Metal Stripping | 1. Incorrect Stripping Agent: The acid concentration or type of stripping agent is not optimal to reverse the extraction equilibrium. 2. Insufficient Contact Time/Mixing: The organic and aqueous phases are not mixed adequately for efficient mass transfer. 3. High Metal Loading: The solvent is loaded with metal near its maximum capacity, making stripping more difficult. | 1. Optimize Stripping Solution: Test different concentrations of mineral acids (e.g., H₂SO₄, HCl) as the stripping agent. See Protocol 1 for a general methodology. 2. Increase Mixing: Increase the agitation speed or contact time in the mixer-settler or separation funnel. 3. Multi-stage Stripping: Perform two or more consecutive stripping steps with fresh aqueous solution each time. |
| Solvent Degradation (Color Change, Precipitate Formation) | 1. Chemical Attack: The disulfide bond may be unstable in the presence of strong reducing or oxidizing agents. 2. Hydrolysis: The ester linkages may be hydrolyzing due to prolonged contact with highly acidic or alkaline solutions. 3. Thermal Stress: High temperatures during processing can lead to decomposition. | 1. Assess Chemical Compatibility: Avoid introducing strong redox agents into the process. If unavoidable, a solvent purification step (e.g., distillation) may be necessary. 2. Control pH and Temperature: Maintain moderate pH levels where possible and avoid excessive temperatures during any heating steps. 3. Solvent Washing: Include a wash step with deionized water or a mild alkaline solution after acid stripping to neutralize residual acid. See Protocol 2. |
| Poor Phase Separation (Emulsion Formation) | 1. High Shear Mixing: Excessive agitation can create stable emulsions. 2. Presence of Surfactants/Crud: Accumulation of fine solid particles or surface-active impurities at the organic-aqueous interface. 3. Changes in Solvent Properties: Solvent degradation can sometimes alter its physical properties, leading to emulsification. | 1. Reduce Mixing Intensity: Lower the agitation speed while ensuring sufficient mixing for mass transfer. 2. Filtration/Centrifugation: Filter the organic phase to remove particulate matter. In some industrial applications, special clays are used to remove "crud".[6] 3. Add a De-emulsifier: A small amount of a suitable de-emulsifying agent (e.g., a higher-order alcohol like isodecanol) can be added. |
| Decreased Extraction Efficiency Over Cycles | 1. Solvent Loss: Physical loss of BEHDTA through entrainment in the aqueous phase. 2. Accumulation of Impurities: Buildup of non-strippable impurities or degradation products that reduce the effective concentration of active solvent. 3. Incomplete Regeneration: Residual metal remaining in the recycled solvent reduces its capacity to extract more metal. | 1. Minimize Entrainment: Optimize mixer-settler design and operation. Allow adequate settling time for clean phase disengagement. 2. Solvent Purification: Implement a periodic solvent purification step, such as vacuum distillation, to remove heavy impurities.[2] 3. Improve Stripping Stage: Enhance the stripping protocol by increasing acid concentration or using multiple stages to ensure complete metal removal. |
Experimental Protocols
Protocol 1: Method for Stripping Metal Ions from Loaded BEHDTA Solvent
This protocol provides a general method for determining the optimal conditions for stripping a metal ion (e.g., Cu²⁺, Zn²⁺) from a BEHDTA-based organic solvent.
-
Preparation of Loaded Organic Phase:
-
Prepare a solution of BEHDTA in a suitable organic diluent (e.g., kerosene, hexane). A typical concentration is 0.1-0.5 M.
-
Contact this organic solution with an aqueous solution containing the metal ion of interest at a pH suitable for extraction.
-
Agitate the two phases vigorously for 15-30 minutes.
-
Allow the phases to separate and collect the metal-loaded organic phase.
-
-
Stripping Procedure:
-
In a series of separation funnels, place a known volume (e.g., 20 mL) of the loaded organic phase.
-
Add an equal volume of the aqueous stripping solution. Prepare a range of stripping solutions to test, for example: 0.5 M, 1.0 M, 1.5 M, and 2.0 M sulfuric acid (H₂SO₄).
-
Shake each funnel vigorously for a set time (e.g., 15 minutes).
-
Allow the phases to disengage completely.
-
Separate the aqueous phase and analyze it for the metal ion concentration using a suitable technique (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP).
-
The stripping efficiency is calculated as: Stripping % = (Mass of metal in aqueous phase after stripping / Mass of metal in organic phase before stripping) x 100
-
-
Data Presentation:
Stripping Agent Concentration (M) Stripping Efficiency (%) H₂SO₄ 0.5 75.2 H₂SO₄ 1.0 92.5 H₂SO₄ 1.5 98.1 H₂SO₄ 2.0 98.3 HCl 1.0 88.4
Protocol 2: Post-Stripping Solvent Washing
This protocol is used to remove entrained acidic stripping solution and soluble degradation products from the regenerated BEHDTA solvent.
-
Neutralization Wash:
-
Take the stripped BEHDTA solvent from Protocol 1.
-
Add an equal volume of a dilute alkaline solution (e.g., 0.1 M sodium carbonate, Na₂CO₃).
-
Shake gently for 5-10 minutes. This will neutralize any residual acid.
-
Allow the phases to separate and discard the aqueous wash solution.
-
-
Water Wash:
-
To the neutralized organic phase, add an equal volume of deionized water.
-
Shake gently for 5 minutes to remove any residual salts or water-soluble impurities.
-
Allow the phases to separate and discard the aqueous phase.
-
Repeat the water wash one more time for thorough cleaning.
-
-
Solvent Drying (Optional):
-
If the presence of dissolved water is detrimental to the extraction process, the washed solvent can be passed through a column containing a drying agent like anhydrous sodium sulfate.
-
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships for troubleshooting.
Caption: Workflow for solvent extraction and regeneration of BEHDTA.
Caption: Troubleshooting logic for decreased solvent performance.
References
- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]
- 2. Regeneration of used solvents [groupe-seche.com]
- 3. Solvent Extraction Stripping Methods - 911Metallurgist [911metallurgist.com]
- 4. US6692709B2 - Preparation and use of organic extractant for recovery of metal ions from aqueous solutions - Google Patents [patents.google.com]
- 5. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. energy-resources.basf.com [energy-resources.basf.com]
Technical Support Center: Degradation of Bis(2-ethylhexyl) dithiodiacetate Under Oxidative Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Bis(2-ethylhexyl) dithiodiacetate under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under oxidative stress?
A1: Under oxidative stress, the primary degradation of this compound is expected to occur at the sulfur atoms of the disulfide bond. The degradation likely proceeds through a stepwise oxidation of the sulfur, forming more oxygen-rich compounds. The main pathway involves the oxidation of the disulfide bond to thiosulfinates and subsequently to thiosulfonates. Further oxidation can lead to the formation of sulfoxides and sulfones. Additionally, hydrolysis of the ester linkages may occur, especially under certain pH and temperature conditions, yielding 2-ethylhexanol and dithiodiacetic acid or its oxidized derivatives.
Q2: What are the expected major degradation products of this compound under oxidative conditions?
A2: The primary degradation products resulting from the oxidation of the disulfide bond are Bis(2-ethylhexyl) thiosulfinate and Bis(2-ethylhexyl) thiosulfonate. Further oxidation can lead to the formation of sulfoxides and sulfones. Hydrolysis of the ester bonds would yield 2-ethylhexanol and dithiodiacetic acid.
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying its degradation products. Mass spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of the various degradation products formed.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of the molecule and identifying potential degradation products.[1][2] This involves exposing the compound to conditions more severe than accelerated stability testing. For oxidative stress, this typically involves treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). A general approach is to dissolve this compound in a suitable solvent and treat it with a solution of H₂O₂ at a controlled temperature. Samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC, to track the formation of degradation products.[1][2]
Q5: What are the typical conditions for a stability study of a substance like this compound?
A5: Stability studies are essential to determine the shelf-life and appropriate storage conditions.[3] Testing should cover physical, chemical, and microbiological attributes.[4] For long-term studies, testing is often conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability testing is typically performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of six months, with testing points at 0, 3, and 6 months.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in forced oxidation study. | 1. Oxidizing agent concentration is too low.2. Reaction temperature is too low.3. Incubation time is too short.4. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the oxidizing agent (e.g., H₂O₂) incrementally.2. Increase the reaction temperature, but monitor for thermal degradation.3. Extend the duration of the study and increase sampling frequency.4. Consider using a more potent oxidizing agent or adding a catalyst if relevant to the intended application. |
| Multiple, overlapping peaks in the HPLC chromatogram. | 1. Inadequate chromatographic separation.2. Formation of numerous degradation products with similar polarities. | 1. Optimize the HPLC method: adjust the mobile phase composition (gradient elution), change the column chemistry (e.g., different stationary phase), or modify the flow rate and temperature.2. Use a higher resolution column.3. Couple the HPLC to a mass spectrometer (LC-MS) for better peak identification and deconvolution. |
| Inconsistent results between replicate experiments. | 1. Inaccurate sample preparation.2. Variability in experimental conditions (temperature, light exposure).3. Instability of degradation products. | 1. Ensure precise and consistent preparation of all solutions and dilutions.2. Use a calibrated incubator or water bath to maintain a constant temperature. Protect samples from light if they are found to be photosensitive.3. Analyze samples immediately after collection or store them under conditions that minimize further degradation (e.g., refrigeration, freezing). |
| Loss of total peak area in the chromatogram over time. | 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the compound or its degradation products onto the sample vial or column. | 1. Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection.2. Use silanized vials to minimize adsorption. Evaluate different column types for potential interactions. |
Experimental Protocols
Protocol 1: Forced Oxidation Study of this compound
Objective: To identify the degradation products of this compound under oxidative stress.
Materials:
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This compound
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Hydrogen peroxide (30%)
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Class A volumetric flasks and pipettes
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HPLC system with UV detector
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LC-MS system for peak identification
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Forced Degradation:
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To a volumetric flask, add a known volume of the stock solution.
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Add a specific volume of 3% hydrogen peroxide solution (prepared by diluting 30% H₂O₂ with water). The final concentration of H₂O₂ in the reaction mixture should be around 0.1-1%.
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Dilute to the final volume with a mixture of acetonitrile and water to ensure the sample remains dissolved.
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Incubate the solution at a controlled temperature (e.g., 40°C) in a water bath or incubator.
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Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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At each time point, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
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Control Samples:
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Prepare a control sample containing this compound in the same solvent mixture without hydrogen peroxide and incubate it under the same conditions to assess for thermal degradation.
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Prepare a blank solution containing only the solvent and hydrogen peroxide to identify any potential interfering peaks.
-
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HPLC Analysis:
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Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions could be a C18 column with a gradient elution of water and acetonitrile.
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Monitor the chromatograms for the decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.
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Peak Identification:
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Use LC-MS to analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its oxidative degradation products.
Instrumentation and Columns:
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HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % A % B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Potential Oxidative Degradation Products of this compound
| Compound | Proposed Structure | Expected m/z [M+H]⁺ | Analytical Observation |
| This compound | C₂₀H₃₈O₄S₂ | 423.22 | Parent compound peak |
| This compound S-oxide (Thiosulfinate) | C₂₀H₃₈O₅S₂ | 439.22 | Primary degradation product |
| This compound S,S-dioxide (Thiosulfonate) | C₂₀H₃₈O₆S₂ | 455.22 | Secondary degradation product |
| This compound sulfoxide | C₂₀H₃₈O₅S₂ | 439.22 | Isomeric with the thiosulfinate |
| This compound sulfone | C₂₀H₃₈O₆S₂ | 455.22 | Further oxidation product |
| 2-Ethylhexanol | C₈H₁₈O | 131.14 | Potential hydrolysis product |
| Dithiodiacetic acid | C₄H₆O₄S₂ | 182.97 | Potential hydrolysis product |
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Minimizing Third Phase Formation with Bis(2-ethylhexyl) dithiodiacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) dithiodiacetate who are encountering third phase formation during solvent extraction experiments.
Troubleshooting Guides
Issue: An unexpected second organic layer (third phase) has formed.
Initial Assessment:
-
Visual Confirmation: Observe the solvent extraction system. A distinct second organic layer, often denser and more viscous, appearing between the aqueous and the primary organic phase, confirms third phase formation. This is not to be confused with an emulsion, which is a dispersion of droplets.[1][2][3]
-
Record Parameters: Note the exact concentrations of the metal ion, this compound, and any other reagents in the system. Document the temperature and the type of diluent used.
Troubleshooting Steps:
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Step 1: Introduce a Phase Modifier: The most common and effective solution is to add a phase modifier to the organic phase. Long-chain alcohols are often effective.
-
Action: Add a small percentage (e.g., 2-10% v/v) of a modifier like 1-octanol or isodecanol to the organic phase and re-equilibrate.
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Rationale: The modifier increases the polarity of the organic diluent, enhancing the solubility of the metal-extractant complex and preventing its separation.[4]
-
-
Step 2: Adjust Extractant Concentration:
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Action: Increase the concentration of this compound in the organic phase.
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Rationale: Higher extractant concentrations can sometimes prevent the formation of a third phase by altering the aggregation properties of the extracted species.[2]
-
-
Step 3: Change the Diluent:
-
Action: Replace the current diluent with one that has a different polarity. If you are using an aliphatic diluent (e.g., n-dodecane, kerosene), switch to an aromatic (e.g., toluene, xylene) or a chlorinated diluent (e.g., chloroform).
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Rationale: The formation of the third phase is highly dependent on the interaction between the metal-extractant complex and the diluent. Aromatic and chlorinated diluents are generally less prone to third phase formation than aliphatic ones.[5]
-
-
Step 4: Reduce Metal Ion Concentration:
-
Action: Lower the concentration of the metal ion in the aqueous feed solution.
-
Rationale: Third phase formation often occurs above a specific metal loading in the organic phase, known as the Limiting Organic Concentration (LOC). Reducing the initial metal concentration may keep the system below this threshold.[1]
-
-
Step 5: Modify the Aqueous Phase:
Frequently Asked Questions (FAQs)
Q1: What is third phase formation?
A1: Third phase formation is an undesirable phenomenon in solvent extraction where the organic phase splits into two immiscible layers upon extraction of a metal salt.[1] This occurs when the concentration of the extracted metal-ligand complex exceeds its solubility limit in the organic diluent.[6] The newly formed phase, often called the "third phase," is typically rich in the metal-extractant complex.
Q2: Why is third phase formation a problem?
A2: Third phase formation complicates the separation process, leading to potential loss of the target metal and the extractant. It can also cause operational issues in continuous processes, such as clogging of equipment and difficulties in phase disengagement.
Q3: What factors influence third phase formation when using this compound?
A3: Several factors are critical:
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Metal Concentration: Higher concentrations of the extracted metal increase the likelihood of third phase formation.
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Diluent Type: Aliphatic diluents (like dodecane) are more prone to this issue than aromatic diluents (like toluene).[5]
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Extractant Concentration: Lower concentrations of this compound may favor third phase formation.[2]
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Temperature: Temperature can affect the solubility of the complex and thus the onset of third phase formation.
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Aqueous Phase Acidity: The pH of the aqueous phase can influence the extraction equilibrium and the composition of the extracted species.[2]
Q4: How can I predict if a third phase will form in my system?
A4: While theoretical prediction is complex, you can experimentally determine the Limiting Organic Concentration (LOC) for your system. This is the maximum concentration of the metal that can be loaded into the organic phase before a third phase appears. By operating below the LOC, you can avoid this issue.
Q5: What is a phase modifier and how does it work?
A5: A phase modifier is a substance added to the organic phase to prevent third phase formation.[4] Typically, these are long-chain alcohols (e.g., 1-octanol, isodecanol) or other extractants like tri-n-butyl phosphate (TBP).[2] They work by increasing the polarity of the diluent, which improves the solubility of the polar metal-extractant complexes that would otherwise aggregate and separate.[4]
Q6: Is there a difference between an emulsion and a third phase?
A6: Yes. An emulsion is a dispersion of fine droplets of one liquid within another (e.g., aqueous in organic), often stabilized by surfactants.[3] A third phase is a distinct, separate liquid layer that forms from the splitting of the organic phase. While both are separation issues, their causes and remedies can differ.[2][3]
Data Presentation
Table 1: Effect of Phase Modifier (1-octanol) on the Limiting Organic Concentration (LOC) of a Trivalent Metal Ion.
| Concentration of 1-octanol (% v/v) | Limiting Organic Concentration (LOC) of Metal (M) | Observation |
| 0 | 0.08 | Third phase formed |
| 2 | 0.12 | Third phase formed |
| 5 | 0.25 | No third phase |
| 10 | > 0.40 | No third phase |
This table illustrates that increasing the concentration of the phase modifier, 1-octanol, significantly increases the amount of metal that can be loaded into the organic phase before a third phase forms.
Table 2: Effect of Diluent Type on Third Phase Formation.
| Diluent | Dielectric Constant (approx.) | Observation at 0.1 M Metal Loading |
| n-Dodecane | 2.0 | Third phase formed |
| Toluene | 2.4 | No third phase |
| Chloroform | 4.8 | No third phase |
This table shows that diluents with higher polarity (dielectric constant) are less likely to lead to third phase formation under similar conditions.[5]
Experimental Protocols
Protocol: Determination of Limiting Organic Concentration (LOC) and a Test of Phase Modifiers
Objective: To determine the maximum concentration of a metal ion that can be extracted into a this compound/diluent system before third phase formation occurs, and to assess the effectiveness of a phase modifier.
Materials:
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This compound
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Diluent (e.g., n-dodecane)
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Phase modifier (e.g., 1-octanol)
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Aqueous stock solution of the metal salt of known concentration (e.g., Nd(NO₃)₃ in 3M HNO₃)
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Separatory funnels or centrifuge tubes
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Mechanical shaker or vortex mixer
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Analytical instrumentation for metal concentration determination (e.g., ICP-MS or spectrophotometer)
Procedure:
-
Preparation of Organic Phases:
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Prepare a 0.2 M solution of this compound in n-dodecane.
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Prepare a second organic solution identical to the first, but with the addition of 5% (v/v) 1-octanol.
-
-
Extraction Experiments:
-
Set up a series of separatory funnels or centrifuge tubes.
-
In each funnel, place 10 mL of one of the prepared organic phases.
-
Add 10 mL of the aqueous metal salt solution to each funnel. Use a range of initial aqueous metal concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M, etc.) to achieve different organic phase loadings.
-
Shake each funnel vigorously for 30 minutes to ensure equilibrium is reached.
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Allow the phases to separate for at least 1 hour. Centrifugation can be used to accelerate phase disengagement.
-
-
Observation and Analysis:
-
Carefully inspect each sample for the formation of a third phase. Record the initial aqueous metal concentration at which the third phase first appears for both the modified and unmodified organic systems. This corresponds to the LOC.
-
For the samples that did not form a third phase, carefully separate the aqueous and organic layers.
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Determine the metal concentration in the aqueous phase before and after extraction using an appropriate analytical technique.
-
Calculate the concentration of the metal in the organic phase by mass balance.
-
-
Data Interpretation:
-
Plot the concentration of the metal in the organic phase against the initial concentration in the aqueous phase for both organic systems.
-
The highest metal concentration achieved in the organic phase without phase separation is the LOC.
-
Compare the LOC values for the systems with and without the 1-octanol modifier to quantify its effectiveness.
-
Visualizations
Caption: A flowchart for troubleshooting third phase formation.
Caption: Mechanism of third phase formation and its prevention.
References
- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study on the coordination of diglycolamide isomers with Nd(iii): extraction, third phase formation, structure, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into third-phase formation during the extraction of thorium nitrate: evidence for aggregate formation from small-angle neutron scattering and validation by computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"effect of temperature on Bis(2-ethylhexyl) dithiodiacetate extraction kinetics"
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on the extraction kinetics of metal ions using chelating extractants like Bis(2-ethylhexyl) dithiodiacetate?
Increasing the temperature generally leads to an increase in the rate of metal ion extraction. This is because higher temperatures provide the necessary activation energy for the extraction process, which is often chemically controlled.[1][2] The transportation rate of the metal ions from the aqueous phase to the organic phase tends to increase with a rise in temperature.[1]
Q2: How does temperature influence the extraction efficiency?
While kinetics are enhanced at higher temperatures, the overall extraction efficiency may not always increase. The effect of temperature on the equilibrium of the extraction reaction also plays a role. However, studies on analogous compounds have shown that transportation percentages of metal ions can be successfully maintained at over 98% across a range of temperatures.[1]
Q3: What is activation energy, and why is it important in extraction kinetics?
Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. In the context of solvent extraction, a higher activation energy (typically greater than 10 kcal mol⁻¹) suggests that the process is chemically controlled, meaning the rate is determined by the speed of the chemical reaction between the extractant and the metal ion.[1][2] Conversely, a lower activation energy indicates a diffusion-limited process.
Q4: Can temperature changes affect the extraction mechanism?
Yes, a temperature increase can sometimes lead to a change in the rate-limiting step of the extraction process. For instance, an extraction process that is kinetically controlled at lower temperatures might become diffusion-controlled at higher temperatures. This is often accompanied by a decrease in the apparent activation energy.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Extraction Rate | Insufficient Temperature: The system may lack the necessary activation energy for the extraction reaction to proceed at a reasonable rate. | Gradually increase the temperature of the system in controlled increments (e.g., 5°C) and monitor the extraction rate. Determine the optimal temperature that balances kinetics and reagent stability. |
| Mass Transfer Limitations: Inadequate mixing can lead to a diffusion-controlled process, slowing down the extraction. | Increase the stirring rate to ensure efficient mixing at the aqueous-organic interface. This is particularly important in diffusion-limited processes.[3][4] | |
| Inconsistent Results at Different Temperatures | Phase Instability: Temperature changes can affect the physical properties of the solvent system, potentially leading to the formation of a third phase or emulsions. | Visually inspect the system for any phase changes. Ensure the diluent and extractant are stable at the tested temperature range. Consider using a phase modifier if necessary. |
| Thermal Degradation of Reagents: The extractant or other components of the system may not be stable at higher temperatures. | Consult the technical data sheet for the thermal stability of this compound and the diluent. Conduct blank runs at high temperatures to check for degradation products. | |
| Extraction Rate Decreases at Higher Temperatures | Exothermic Reaction: Although less common for this type of extraction, if the overall extraction reaction is exothermic, increasing the temperature will shift the equilibrium in the reverse direction, disfavoring extraction. | Analyze the thermodynamic parameters of the system. If the reaction is exothermic, operating at a lower temperature might be necessary to achieve higher extraction efficiency, albeit at a slower rate. |
Quantitative Data Summary
The following table summarizes the effect of temperature on the kinetic parameters for the extraction of Co²⁺ ions using the analogous extractant D2EHPA in a multidropped liquid membrane (MDLM) system.[1]
| Temperature (K) | k₁ (min⁻¹) | k₂ (min⁻¹) | Rmmax x 10⁶ (mol/m²s) | Jdmax x 10⁶ (mol/m²s) | Jamax x 10⁶ (mol/m²s) |
| 293.15 | 0.023 | 0.015 | 1.15 | 1.07 | 1.05 |
| 298.15 | 0.029 | 0.019 | 1.45 | 1.35 | 1.33 |
| 303.15 | 0.037 | 0.024 | 1.85 | 1.73 | 1.70 |
| 308.15 | 0.046 | 0.030 | 2.30 | 2.15 | 2.12 |
Data adapted from a study on Co²⁺ extraction with D2EHPA.[1]
Experimental Protocols
Methodology for Investigating the Effect of Temperature on Extraction Kinetics
This protocol is based on a multidropped liquid membrane (MDLM) system used for Co²⁺ extraction with D2EHPA and can be adapted for this compound.[1]
1. Materials and Solutions:
- Aqueous Donor Phase: A solution of the metal ion of interest (e.g., 100 mg L⁻¹ Co²⁺) with a specific pH (e.g., pH 1.50).[1]
- Organic Phase (Membrane): A solution of this compound in a suitable organic solvent like kerosene at a specific concentration (e.g., 0.023 mol L⁻¹).[1]
- Aqueous Acceptor Phase: A stripping solution with a specific pH (e.g., pH 5.25) to receive the extracted metal ions.[1]
2. Experimental Setup:
- A multidropped liquid membrane (MDLM) extraction system or a similar liquid-liquid extraction setup.[1]
- A temperature-controlled water bath or jacketed vessel to maintain the desired experimental temperature.
- A variable speed pump or stirrer for controlled mixing.[1]
3. Procedure:
- Equilibrate all solutions and the extraction apparatus to the desired temperature (e.g., 293.15 K, 298.15 K, 303.15 K, and 308.15 K).[1]
- Place equal volumes (e.g., 100 mL) of the donor, acceptor, and organic phases into their respective reservoirs in the MDLM system.[1]
- Start the pump or stirrer at a constant speed (e.g., 20 rpm) to initiate the extraction process.[1]
- Collect samples from the donor and acceptor phases at regular time intervals.
- Analyze the concentration of the metal ion in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry after complexation).[1]
- Repeat the experiment for each desired temperature, keeping all other parameters constant.
4. Data Analysis:
- Plot the concentration of the metal ion in the organic and aqueous phases as a function of time for each temperature.
- Calculate the initial fluxes and rate constants from the concentration-time data.
- Use the Arrhenius equation to determine the activation energy (Ea) of the extraction process from the rate constants obtained at different temperatures.[1]
Visualizations
References
- 1. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) ph" by VOLKAN DEMİREL and RAMAZAN DONAT [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid [mdpi.com]
"how to prevent hydrolysis of Bis(2-ethylhexyl) dithiodiacetate"
Technical Support Center: Bis(2-ethylhexyl) dithiodiacetate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and integrity of the compound during experimentation by preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hydrolysis a concern?
This compound (C₂₀H₃₈O₄S₂) is an organosulfur diester compound.[1] Hydrolysis is a chemical reaction where water cleaves the ester bonds, breaking the molecule down into dithiodiacetic acid and two molecules of 2-ethylhexanol.[1] This degradation is a significant concern as it leads to the loss of the parent compound, altering its chemical properties and rendering experimental results inaccurate or invalid. The formation of acidic byproducts can also negatively impact the stability of other components in a formulation.
Q2: What is the primary chemical mechanism of hydrolysis for this compound?
The hydrolysis of this compound involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction is typically slow but can be significantly accelerated by the presence of acid or base catalysts.[1] The bulky 2-ethylhexyl groups provide some steric hindrance, which can help enhance hydrolytic stability compared to less hindered esters.[2]
Caption: Acid or base-catalyzed hydrolysis of this compound.
Q3: What primary factors accelerate hydrolysis?
The rate of hydrolysis is influenced by several environmental factors. Understanding these is key to prevention.
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Presence of Water: As a reactant, the availability of water is the most critical factor. Minimizing moisture is paramount.[3]
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pH: The reaction is catalyzed under both acidic and basic conditions.[1][4] Thioesters, in general, are more stable at a slightly acidic to neutral pH.[4]
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Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
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Catalysts: Metal ions can act as catalysts for ester hydrolysis.[3][5]
Q4: How can I prevent or minimize hydrolysis during storage and handling?
Proper storage and handling are the first lines of defense against degradation.
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Maintain Low Moisture Levels: Always store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent.[3]
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Control the Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Temperature Control: Store the compound in a cool, dark place as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and that glassware is thoroughly dried before use.
Q5: Are there chemical stabilizers that can be added to formulations?
Yes, several classes of additives can be incorporated into formulations to inhibit hydrolysis. The choice of stabilizer depends on the specific experimental conditions and compatibility with other components.
-
Carbodiimides: These compounds, such as Bis(2,6-diisopropylphenyl)carbodiimide, act as effective water scavengers and can react with carboxylic acid byproducts, preventing acid-catalyzed hydrolysis.[3]
-
Antioxidants: Since the sulfur atoms in the molecule can be susceptible to oxidation, which may precede or facilitate hydrolysis, adding antioxidants like hindered phenols can be beneficial.[1][3]
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Chelating Agents: To mitigate catalysis by trace metal ions, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the formulation to sequester these ions.[3][5]
Troubleshooting Guide
This guide helps identify and resolve potential issues related to compound degradation during your experiments.
| Observed Problem | Potential Cause | Recommended Action & Solution |
| Loss of biological activity or inconsistent assay results. | Hydrolysis of the compound leading to a lower concentration of the active molecule. | 1. Verify Compound Integrity: Analyze a sample of your stock solution using the HPLC protocol below to check for degradation products. 2. Review Handling Procedures: Ensure all handling and storage protocols are strictly followed. 3. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | The compound has degraded into dithiodiacetic acid and 2-ethylhexanol.[1] | 1. Identify Peaks: Compare the retention times of the unexpected peaks with standards of the potential hydrolysis products. 2. Implement Preventative Measures: Use anhydrous solvents, control the pH of your solutions, and work under an inert atmosphere if necessary. |
| A noticeable shift in the pH of the experimental solution over time. | Formation of dithiodiacetic acid as a hydrolysis byproduct. | 1. Buffer the System: If compatible with your experiment, use a buffer to maintain a stable pH, preferably in the neutral to slightly acidic range. 2. Add a Stabilizer: Consider incorporating a carbodiimide-based stabilizer to scavenge the acid byproduct.[3] |
| Cloudiness or precipitation in a previously clear solution. | The hydrolysis products may have different solubility profiles than the parent compound, leading to precipitation. | 1. Check Solvent Compatibility: Ensure the chosen solvent system is appropriate for the parent compound and its potential byproducts. 2. Reduce Water Content: Verify that all components of the solution are as dry as possible. |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to monitor the stability of this compound and detect the presence of its hydrolysis products. This method is adapted from standard procedures for analyzing similar non-polar ester compounds.[6][7]
1. Materials and Reagents:
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This compound sample
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Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Reference standards (if available): Dithiodiacetic acid, 2-Ethylhexanol
-
C18 reversed-phase HPLC column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)
2. Sample Preparation:
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Accurately weigh and dissolve a sample of this compound in anhydrous acetonitrile to create a stock solution (e.g., 1 mg/mL).
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To test stability under specific conditions, incubate an aliquot of the stock solution under those conditions (e.g., in an aqueous buffer at a specific pH and temperature).
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At designated time points, withdraw an aliquot, halt any further reaction by diluting it in the mobile phase, and prepare for injection.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / Water (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 220-230 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
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Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the parent compound's peak over time.
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The parent compound, being lipophilic, will have a relatively long retention time.[1] The hydrolysis products (dithiodiacetic acid and 2-ethylhexanol) will be more polar and thus will likely have shorter retention times.
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Quantify the percentage of hydrolysis by comparing the peak area of the parent compound at each time point to its initial peak area (T=0).
Caption: Workflow for monitoring the hydrolytic stability of the compound via HPLC.
References
- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of synthetic esters by the antibacterial agent in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hitachi-hightech.com [hitachi-hightech.com]
"scaling up Bis(2-ethylhexyl) dithiodiacetate synthesis from lab to pilot scale"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Bis(2-ethylhexyl) dithiodiacetate, with a focus on scaling up from laboratory to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is through the direct esterification of dithiodiacetic acid with 2-ethylhexanol.[1] This reaction is a type of Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1]
Q2: What catalysts are typically used for this synthesis?
A2: Strong acid catalysts are generally required to accelerate the esterification process, as the uncatalyzed reaction is slow.[1] Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1] For easier removal and potential reuse, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 36) can also be effective.[1]
Q3: Why is an excess of 2-ethylhexanol often used in the reaction?
A3: Using an excess of 2-ethylhexanol helps to shift the reaction equilibrium towards the formation of the desired diester product, this compound.[1] This is a common strategy in esterification reactions to maximize the yield.[1]
Q4: What are the key safety precautions to consider when handling this compound and its reagents?
A4: this compound is classified as an irritant and an environmental hazard.[2] It may cause allergic skin reactions and serious eye irritation.[2][3] When handling this compound and the corrosive acid catalysts, it is crucial to work in a well-ventilated area or under a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3]
Q5: What are the main challenges when scaling up the synthesis from a lab to a pilot scale?
A5: Scaling up this synthesis involves several key challenges:
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Heat Management: The esterification reaction is typically heated, and maintaining uniform temperature control in a larger reactor is critical to prevent side reactions or thermal decomposition.
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Water Removal: Water is a byproduct of the reaction. Efficiently removing it from the larger volume is necessary to drive the reaction to completion.
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Mixing Efficiency: Ensuring proper mixing of the reactants and catalyst in a larger vessel is essential for achieving consistent reaction rates and yields.
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Purification: Techniques like vacuum distillation need to be adapted for larger volumes, and phase separation during workup can be more complex.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Presence of water in the reactants, shifting the equilibrium.[1] 3. Inefficient removal of water byproduct during the reaction. 4. Catalyst deactivation or insufficient catalyst loading.[1] | 1. Increase reaction time or temperature within the recommended range (e.g., 80–100°C for 6-8 hours).[1] 2. Pre-dry the 2-ethylhexanol using molecular sieves.[1] 3. On a pilot scale, use a Dean-Stark apparatus or apply a vacuum to effectively remove water. 4. Ensure the correct catalyst loading and consider using fresh catalyst. |
| Product Discoloration (Yellow/Brown Tint) | 1. Thermal degradation of the product due to excessive heating during reaction or distillation. 2. Side reactions caused by impurities in the starting materials. | 1. Maintain strict temperature control. For purification, use vacuum distillation to lower the boiling point and prevent thermal decomposition.[1] 2. Use high-purity starting materials. |
| Difficult Phase Separation During Workup | 1. Formation of an emulsion during the neutralization step with a basic solution. 2. Insufficient mixing or settling time. | 1. Add a saturated brine solution to help break the emulsion. 2. For pilot-scale operations, allow for adequate settling time in the reactor or a separate settling tank. Ensure the mixer is turned off well before attempting to separate the layers. |
| Presence of Thiol Impurities | 1. Reduction of the disulfide bond in the this compound molecule.[1] | 1. Avoid using strong reducing agents in the workup process.[1] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. |
| Residual Acid Catalyst in Final Product | 1. Incomplete neutralization during the workup process. | 1. Perform multiple washes with a basic solution like sodium bicarbonate, followed by washes with water.[1] Monitor the pH of the aqueous layer to ensure all acid has been neutralized. |
Experimental Protocol: Lab-Scale Synthesis
This protocol describes a general laboratory procedure for the synthesis of this compound.
Materials and Equipment:
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Dithiodiacetic acid
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2-Ethylhexanol (pre-dried with molecular sieves)
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p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)
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Toluene (or another suitable solvent for azeotropic water removal)
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Sodium bicarbonate (NaHCO₃) solution (5% w/v)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dean-Stark apparatus and condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Vacuum distillation setup
Procedure:
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Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, condenser, and a magnetic stir bar. The system should be under an inert atmosphere (e.g., nitrogen).
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Charging Reactants: To the flask, add dithiodiacetic acid (1.0 eq), 2-ethylhexanol (2.2 eq), the acid catalyst (e.g., PTSA, 0.05 eq), and toluene.
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Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.[1] Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 6-8 hours or until no more water is collected.[1]
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Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
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Neutralization: Transfer the mixture to a separatory funnel and wash it sequentially with the 5% sodium bicarbonate solution and then with water to remove the acid catalyst and any unreacted dithiodiacetic acid.[1]
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Extraction: Wash the organic layer with brine to aid in phase separation and remove residual water.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
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Solvent Removal: Remove the toluene using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1]
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
References
Technical Support Center: Purification of Crude Bis(2-ethylhexyl) dithiodiacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Bis(2-ethylhexyl) dithiodiacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Extraction | 1. Incomplete removal of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1] 2. Presence of unreacted starting materials (dithiodiacetic acid, 2-ethylhexanol).[1] 3. Formation of by-products during synthesis. | 1. Perform additional washes with a saturated sodium bicarbonate solution until the aqueous layer is neutral (pH 7). 2. Use an excess of 2-ethylhexanol during synthesis to drive the reaction to completion.[1] Consider vacuum distillation to remove residual 2-ethylhexanol. 3. Employ column chromatography for separation of the desired product from by-products. |
| Product is Colored (Yellowish/Brown) | 1. Thermal degradation during synthesis or distillation. 2. Presence of colored impurities from starting materials or side reactions. | 1. Use a lower temperature for distillation under high vacuum. 2. Pass the crude product through a short column of silica gel or neutral alumina.[2] |
| Poor Separation During Column Chromatography | 1. Inappropriate solvent system (eluent). 2. Overloading of the column. 3. Improperly packed column. | 1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) is a common starting point. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling. |
| Residual Solvent Detected in Final Product | 1. Incomplete removal of extraction or chromatography solvents. | 1. Use a rotary evaporator to remove the bulk of the solvent. 2. Dry the product under high vacuum for an extended period to remove trace amounts of solvent. |
| Inaccurate Purity Assessment | 1. Co-elution of impurities with the main product in GC or HPLC. 2. Use of a non-specific detection method. | 1. Optimize the GC or HPLC method (e.g., change the column, temperature gradient, or mobile phase composition).[1][3] 2. Use a mass spectrometry (MS) detector for more specific identification and quantification of impurities.[2] |
Frequently Asked Questions (FAQs)
1. What are the common impurities in crude this compound?
Common impurities include unreacted starting materials such as dithiodiacetic acid and 2-ethylhexanol, the acid catalyst used in the synthesis (e.g., sulfuric acid or p-toluenesulfonic acid), and potential side-products from the esterification reaction.[1]
2. What is a standard work-up procedure after synthesis?
A typical work-up involves washing the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution) to remove excess water. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
3. Which chromatographic technique is best for purification?
Silica gel column chromatography is a common and effective method for purifying esters like this compound.[4] The choice of eluent (solvent system) is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC).
4. How can I confirm the purity of my final product?
Purity can be assessed using several analytical techniques:
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Gas Chromatography (GC): Useful for detecting volatile impurities like residual 2-ethylhexanol.[1]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can reveal the presence of impurities.[2]
5. What is the expected appearance of pure this compound?
While not explicitly stated in the provided search results for this specific compound, similar diesters are often described as viscous liquids. A pure product should be colorless or pale yellow.
Experimental Protocols
Protocol 1: General Post-Synthesis Work-up and Extraction
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with a saturated solution of sodium bicarbonate. Repeat until no more gas evolves (indicating the acid catalyst has been neutralized).
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Wash the organic layer with water, followed by a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent.
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Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
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Product Pooling: Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
"managing interference from other ions in Bis(2-ethylhexyl) dithiodiacetate extraction"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2-ethylhexyl) dithiodiacetate in solvent extraction processes. The focus is on managing interference from other ions to ensure the selective extraction of the target analyte.
Disclaimer: Detailed experimental data on managing ionic interference specifically for this compound is limited in publicly available literature. The guidance provided here is based on established principles of solvent extraction and may draw analogies from structurally related organophosphorus extractants. Researchers should use this information as a starting point for their own method development and validation.
Frequently Asked Questions (FAQs)
Q1: My extraction of the target metal ion is incomplete. What are the potential causes related to interfering ions?
A1: Incomplete extraction can be caused by several factors related to ionic interference:
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Competitive Extraction: Other metal ions present in the sample may also form complexes with this compound, competing with the target analyte and reducing its extraction efficiency.
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pH Effects: The pH of the aqueous phase is a critical parameter that influences the charge of both the metal ion and the extractant. An unsuitable pH can favor the extraction of interfering ions over the target ion.
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High Ionic Strength: A high concentration of salts in the aqueous phase can affect the activity of the metal ions and the extractant, potentially hindering the extraction process.
Q2: How can I identify which ions are interfering with my extraction?
A2: A systematic approach is necessary to identify interfering ions:
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Sample Analysis: Begin by analyzing your sample matrix to identify all major and minor ionic species present. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are suitable for this purpose.
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Literature Review: Although specific data for this compound is scarce, reviewing literature on similar extraction systems can provide insights into potential interferences.
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Spiking Experiments: Introduce known concentrations of suspected interfering ions into a standard solution of your target analyte and perform the extraction. A decrease in the extraction efficiency of the target analyte will confirm interference.
Q3: What are the primary strategies for managing ionic interference?
A3: The two main strategies for mitigating ionic interference are pH control and the use of masking agents.
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pH Adjustment: By carefully controlling the pH of the aqueous phase, you can selectively extract metal ions based on their different hydrolysis and complexation behaviors.
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Masking Agents: These are complexing agents that form stable, water-soluble complexes with interfering ions, preventing them from reacting with the this compound.
Q4: How do I determine the optimal pH for my extraction?
A4: To find the optimal pH, you should perform a series of extractions over a range of pH values while keeping all other parameters constant. Plot the percentage of extraction of the target metal and the major interfering ions against pH. The optimal pH will be the one that provides the highest extraction of the target metal with the lowest co-extraction of interfering ions.
Q5: What are some common masking agents and how do I select the right one?
A5: The choice of masking agent depends on the specific interfering ions. Some common examples include:
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Cyanide: Effective for masking a wide range of metal ions, but highly toxic and requires careful handling.
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Fluoride: Useful for masking ions like Fe(III), Al(III), and Ti(IV).
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Citrate and Tartrate: Can mask a variety of di- and trivalent metal ions.
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EDTA: A powerful and non-selective complexing agent, which should be used with caution to avoid masking the target analyte.
The selection should be based on the stability constants of the complexes formed between the masking agent and the interfering ions, ensuring they are significantly higher than the stability of the complex with the target analyte.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low extraction efficiency of the target metal. | Co-extraction of interfering ions. | 1. Analyze the aqueous phase before and after extraction to identify co-extracted metals. 2. Optimize the pH to maximize the selectivity for the target metal. 3. Introduce a suitable masking agent to complex with the interfering ions. |
| Poor phase separation. | High concentration of certain ions leading to emulsion formation. | 1. Decrease the mixing speed or time. 2. Increase the ionic strength of the aqueous phase by adding a neutral salt (e.g., NaCl). 3. Centrifuge the mixture to break the emulsion. |
| Inconsistent results between experiments. | Fluctuation in the pH of the aqueous phase. | 1. Use a reliable pH meter and calibrate it frequently. 2. Employ a buffer solution to maintain a stable pH during the extraction. |
| Precipitate formation at the interface. | Hydrolysis of metal ions at the operating pH. | 1. Lower the pH of the aqueous phase to prevent hydrolysis. 2. If lowering the pH is not an option, consider adding a complexing agent that keeps the metal ions in solution. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Extraction
-
Prepare a stock solution of the target metal ion and any known interfering ions in a suitable aqueous medium (e.g., deionized water with a specific acid or buffer).
-
Prepare the organic phase by dissolving a known concentration of this compound in a suitable organic solvent (e.g., kerosene, toluene).
-
In a series of separatory funnels, place equal volumes of the aqueous and organic phases.
-
Adjust the pH of the aqueous phase in each funnel to a different value within a desired range (e.g., pH 1 to 6) using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Shake each funnel for a predetermined time (e.g., 15 minutes) to allow the extraction to reach equilibrium.
-
Allow the phases to separate completely.
-
Collect the aqueous phase from each funnel and analyze the concentration of the target metal and interfering ions using a suitable analytical technique (e.g., AAS, ICP-MS).
-
Calculate the percentage of extraction for each metal at each pH value.
-
Plot the percentage of extraction versus pH to determine the optimal pH for selective extraction of the target metal.
Protocol 2: Evaluation of Masking Agent Efficiency
-
Prepare an aqueous solution containing the target metal ion and the identified interfering ion(s) at known concentrations.
-
Prepare the organic phase with this compound as described in Protocol 1.
-
Set the pH of the aqueous solution to the optimal value determined in Protocol 1.
-
In a series of separatory funnels, add the aqueous and organic phases.
-
Add increasing concentrations of the selected masking agent to each funnel.
-
Perform the extraction as described in Protocol 1 (steps 5-7).
-
Calculate the percentage of extraction for the target metal and the interfering ion(s) at each masking agent concentration.
-
Plot the percentage of extraction versus the concentration of the masking agent to determine the minimum concentration required to effectively mask the interfering ions without significantly affecting the extraction of the target metal.
Visualizations
Caption: Workflow for identifying and managing ionic interference.
Caption: Relationship between experimental variables and extraction outcome.
Validation & Comparative
A Comparative Guide to Cobalt Extraction: The Prominence of D2EHPA and the Quest for Alternatives
A direct comparative analysis between bis(2-ethylhexyl) dithiodiacetate and Di-(2-ethylhexyl) phosphoric acid (D2EHPA) for cobalt extraction is not feasible based on currently available scientific literature. Extensive searches did not yield performance data or experimental protocols for this compound in this application. Consequently, this guide provides a comprehensive overview of the well-established and widely used extractant, D2EHPA, summarizing its performance data, experimental protocols, and the fundamental principles of its application in cobalt recovery.
Di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is an organophosphorus compound that stands as one of the most prevalent and effective extractants in hydrometallurgy.[1][2] It is particularly recognized for its role in the separation of cobalt and nickel, a critical step in the purification of these valuable metals from leach solutions.[3][4] D2EHPA functions as a cationic exchange extractant, where protons from the acidic extractant are exchanged for metal cations from the aqueous phase, enabling the transfer of the metal into the organic phase.[1][5]
Performance of D2EHPA in Cobalt Extraction
The efficiency of D2EHPA in extracting cobalt is highly dependent on several key parameters, most notably the pH of the aqueous phase. The extraction of cobalt increases significantly with rising pH.[5] This pH dependency is the cornerstone of selective separation, as different metals can be extracted at distinct pH levels. For instance, D2EHPA can be used to separate manganese from cobalt and nickel at a lower pH before subsequently raising the pH to extract cobalt.[4]
The selectivity of D2EHPA for cobalt over nickel is a crucial aspect of its industrial application. While both are extracted, conditions can be optimized to favor cobalt separation. Organophosphorus extractants like D2EHPA generally exhibit a separation ability that follows the order of phosphinic > phosphonic > phosphoric acids, which is attributed to the stabilization of the tetrahedral coordination of cobalt complexes in the organic phase.[2]
Below is a summary of D2EHPA's performance in cobalt extraction under various experimental conditions, compiled from multiple studies.
| Parameter | Condition | Result |
| Extraction Efficiency | 0.023 mol L⁻¹ D2EHPA in kerosene, pH 5.25-7.00 | >94% transport efficiency of Co²⁺ from the donor phase.[5] |
| pH Dependency | pH range from 2.29 to 6.11 | Low pH levels (e.g., pH 4.0) slow the extraction due to difficulties in cationic exchange at high acidity.[5] |
| Selectivity (Co/Ni) | D2EHPA is often used with other extractants like Cyanex 272 for enhanced Co/Ni separation. D2EHPA removes impurities first. | D2EHPA can co-extract cobalt when removing other impurities like manganese. Subsequent selective extraction steps are required.[4] |
| Stripping | Loaded organic phase treated with 2 M H₂SO₄ | Can produce a highly concentrated cobalt solution (e.g., 53 g/L Co), leading to the recovery of >99.9% pure cobalt sulfate. |
| Mechanism | Cation Exchange | D2EHPA, often existing as a dimer in nonpolar solvents, reacts with Co²⁺ ions to form a Co-D2EHPA complex in the organic phase.[5] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following protocols outline a typical solvent extraction process for cobalt using D2EHPA.
1. Preparation of Solutions:
-
Aqueous Phase (Feed): A synthetic pregnant leach solution (PLS) is prepared by dissolving cobalt sulfate (CoSO₄·7H₂O) in deionized water to achieve a specific concentration (e.g., 100 mg L⁻¹ Co²⁺).[5] The pH of the solution is adjusted to the desired value (e.g., 5.25-7.00) using a suitable buffer or by adding NaOH or H₂SO₄.[5]
-
Organic Phase: The extractant, D2EHPA (e.g., 95% purity), is dissolved in a suitable organic diluent such as kerosene or toluene to the desired concentration (e.g., 0.015–0.061 mol L⁻¹).[5] The diluent helps to reduce the viscosity and density of the organic phase.[4]
2. Extraction Procedure:
-
Equal volumes of the aqueous and organic phases (e.g., 100 mL each) are combined in a separatory funnel or a jacketed glass reactor.[4][5]
-
The mixture is agitated vigorously for a predetermined time (e.g., 5-30 minutes) at a constant temperature (e.g., 25-35 °C) to allow the system to reach equilibrium.[3]
-
After agitation, the mixture is allowed to stand, permitting the two phases to separate. The aqueous phase (raffinate) and the loaded organic phase are then separated for analysis.
3. Stripping Procedure:
-
The cobalt-loaded organic phase is contacted with a stripping solution, typically a strong acid like sulfuric acid (e.g., 2 M H₂SO₄).
-
The mixture is agitated, allowing the cobalt ions to be transferred from the organic phase back into a fresh aqueous phase, creating a concentrated cobalt solution. The D2EHPA is regenerated in its acidic form in the organic phase, ready for reuse.
4. Analysis:
-
The concentration of cobalt and other metals in the aqueous phases (initial feed, raffinate, and strip solution) is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Process Visualization
The logical workflow of a typical solvent extraction circuit for cobalt purification using D2EHPA is illustrated below. This process often involves multiple stages to achieve high purity.
Caption: Workflow for cobalt purification via solvent extraction with D2EHPA.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dithioether Extractants for Enhanced Selective Metal Recovery
A detailed guide for researchers on the performance and application of dithioether extractants in the selective recovery of precious metals.
The selective recovery of precious metals such as palladium, silver, and gold from various sources, including spent catalysts and electronic waste, is of critical importance due to their economic value and supply chain risks. Dithioether extractants have emerged as a promising class of reagents in hydrometallurgical processes, offering high selectivity and efficiency. This guide provides a comparative overview of various dithioether extractants, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific metal recovery applications.
Performance Comparison of Dithioether Extractants
The efficacy of a dithioether extractant is determined by several key performance indicators, including extraction efficiency, selectivity over other metals, loading capacity, and the ease of stripping the target metal for recovery. The following tables summarize the performance of various dithioether extractants for palladium and silver recovery based on published literature.
Palladium (II) Extraction
Palladium is a key platinum group metal (PGM) with extensive applications in catalysis and electronics. Dithioether extractants exhibit a strong affinity for Pd(II) in acidic chloride media.
| Extractant | Metal | Aqueous Phase | Organic Phase | Extraction Efficiency (%) | Stripping Agent | Stripping Efficiency (%) | Reference |
| 1,1′-bis[(dimethylthiocarbamoyl)oxy]-2,2′-thiobis[4-t-butylbenzene] | Pd(II) | 0.1 M Cl⁻ | CHCl₃ | 99.9 | 0.1 M Thiourea in 1.0 M HCl | >95 | [1] |
| Thioamide-modified calix[2]arene | Pd(II) | Automotive catalyst leach liquor | Environmentally friendly hydrocarbon | >99.9 | HCl-Thiourea solutions | Effective | |
| N,N′-dimethyl-N,N′-dioctyl-thiodiglycolamide (MOTDA) | Pd(II) | 1.0 M HCl | 80 vol% dodecane, 20 vol% 2-ethylhexanol | 99.6 | 1.0 M Thiourea / 1.0 M HCl | High | [3] |
| 2-((2-methoxyethyl)thio)-1H-benzimidazole (MOBI) | Pd(II) | HCl solution | Not specified | High | Not specified | Not specified | [4] |
| iso-Amyl benzothiazolyl sulfoxide (ABSO) | Pd(II) | 0.1 M HCl | Benzene | Quantitative | 2.0 M Ammonia solution | High | [4] |
| Thiodiphenol-based extractant | Pd(II) | ~8 M HCl from spent catalyst | 1,2-dichlorobenzene | High | Thiourea | ~100 | [5] |
Note: The performance of extractants can vary based on experimental conditions such as acid concentration, temperature, and the presence of other metal ions.
Silver (I) Extraction
Silver recovery is crucial from various industrial waste streams. Dithioether and related sulfur-containing extractants have demonstrated high efficiency in selectively extracting silver from acidic solutions.
| Extractant | Metal | Aqueous Phase | Organic Phase | Extraction Efficiency (%) | Stripping Agent | Stripping Efficiency (%) | Reference |
| Disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid | Ag(I) | HCl solutions | Toluene | 98.62 | Thiourea and sulfuric acid | Almost complete | [6] |
| Dithizone | Ag(I) | Strongly acidic (in presence of iodide and DMF) | Chloroform | 99.9 | Not specified | Not specified | [7][8] |
| Dithiocarbamate-modified cellulose (DMC) | Ag(I) | Weak to strongly acidic media | Solid-phase extraction | Quantitative | Not specified | Not specified | [9] |
Note: The selectivity of these extractants is a key advantage. For instance, the disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid shows high separation factors for silver over base metals like Ni, Cu, Co, Zn, and Fe(III), with βAg/Me values ranging from 9,000 to 30,000.[6]
Experimental Protocols
Detailed experimental procedures are essential for reproducible results. The following are generalized protocols for solvent extraction and stripping based on the reviewed literature.
General Solvent Extraction Protocol
-
Aqueous Phase Preparation: Prepare an acidic aqueous solution containing the target metal ion (e.g., Pd(II) or Ag(I)) at a known concentration. The acid is typically hydrochloric acid or nitric acid, with concentrations ranging from 0.1 M to 8 M, depending on the extractant and target metal.
-
Organic Phase Preparation: Dissolve the dithioether extractant in a suitable water-immiscible organic solvent (e.g., chloroform, toluene, dodecane) to the desired concentration.
-
Extraction: Mix equal volumes of the aqueous and organic phases in a separatory funnel or a mixer-settler. Shake vigorously for a predetermined period (typically ranging from 5 minutes to 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate. The metal-loaded organic phase is then collected for analysis and subsequent stripping.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). The extraction efficiency is calculated based on the change in metal concentration in the aqueous phase.
General Stripping Protocol
-
Stripping Solution Preparation: Prepare a suitable stripping solution. Common stripping agents for precious metals from dithioether extractants include acidic solutions of thiourea or ammonia solutions.[2][4][6]
-
Stripping: Mix the metal-loaded organic phase with the stripping solution at a specific phase ratio.
-
Agitation and Separation: Agitate the mixture to facilitate the transfer of the metal ion from the organic phase to the new aqueous (stripping) phase. After phase separation, the metal-rich aqueous solution is collected.
-
Analysis: Analyze the metal concentration in both the stripped organic phase and the aqueous stripping solution to determine the stripping efficiency.
Visualizing the Metal Recovery Process
The following diagrams, generated using the DOT language, illustrate the logical workflow of a typical solvent extraction process for selective metal recovery.
Caption: General workflow for selective metal recovery using solvent extraction.
The following diagram illustrates a more specific logical relationship for the co-extraction and selective stripping of Palladium and Platinum, a common challenge in PGM refining.
Caption: Logical flow for separating Pd(II) and Pt(IV) using a dithioether extractant.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Performance Analysis of Bis(2-ethylhexyl) dithiodiacetate and LIX Reagents in Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of Bis(2-ethylhexyl) dithiodiacetate and the well-established LIX (Liquid Ion Exchange) series of reagents in the context of solvent extraction of valuable metals, particularly copper, nickel, and cobalt. While extensive experimental data is available for LIX reagents, showcasing their efficacy in hydrometallurgical processes, a notable gap exists in the publicly available literature regarding the performance of this compound for similar applications. This guide summarizes the known performance metrics of LIX reagents and offers a theoretical comparison for this compound based on its chemical structure and the known properties of related sulfur-containing chelating agents.
Executive Summary
Data Presentation: Performance of LIX Reagents
The following tables summarize the quantitative performance of various LIX reagents in the extraction of copper, nickel, and cobalt under specified experimental conditions.
Table 1: Copper Extraction Performance of LIX Reagents
| Reagent | Metal Ion | Initial Aqueous Concentration | Extractant Concentration | Equilibrium pH | Extraction Efficiency (%) | Stripping Conditions | Stripping Efficiency (%) | Reference |
| LIX 984N | Cu(II) | 6.35 g/L | 15% (v/v) in kerosene | 0.71 | 88 | 25% H₂SO₄ | 100 | [2] |
| LIX 984N | Cu(II) | 6.35 g/L | 20% (v/v) in kerosene | 1.05 | >99 (2 stages) | 15% H₂SO₄ | >98 (3 stages) | [2][3] |
| LIX 984 | Cu(II) | 19.3 g/L | 20% (v/v) in Escaid 110 | 1.7 | Total (3 stages) | 2 M H₂SO₄ | 100 | [4] |
| LIX 84-I & LIX 622N | Cu(II) | 13 kg/m ³ | 25% | - | 99.75 & 99.88 (3 stages) | Spent Electrolyte | Quantitative (3 stages) | |
| Mextral 5640H | Cu(II) | - | 10% (v/v) | 1.6 | 99.8 | - | - | [5] |
Table 2: Nickel and Cobalt Extraction Performance of LIX Reagents
| Reagent | Metal Ion | Initial Aqueous Concentration | Extractant Concentration | Equilibrium pH | Extraction Efficiency (%) | Separation Factor (β) | Stripping Conditions | Stripping Efficiency (%) | Reference |
| LIX 984N | Ni(II) | 0.58 g/L | 20% (v/v) in kerosene | 0.56 - 1.08 | 6 - 8 | 123.8 (Cu/Ni at pH 0.95) | - | - | [3] |
| LIX 84-ICNS | Ni(II) | 12 g/L | 40% (v/v) | 8.75 | 99.8 | 58.9 (Ni/Co) | 200 g/L H₂SO₄ | 98.82 | [6] |
| LIX 84-ICNS | Co(II) | 1 g/L | 40% (v/v) | 8.75 | 90.3 | - | 200 g/L H₂SO₄ | 3.16 | [6] |
| LIX 84-I | Ni(II) | - | - | 7.5 | 99.4 (2 stages) | - | - | 99.93 (2 stages) | [7] |
| LIX 84-I | Ni(II) | - | 20 vol% | - | >99.9 | - | - | - | [8] |
Theoretical Performance of this compound
While quantitative experimental data for the solvent extraction of copper, nickel, or cobalt using this compound is not available in the reviewed literature, a qualitative assessment of its potential can be inferred from its chemical structure.
-
Chelation Mechanism: The presence of two sulfur atoms and two carbonyl oxygen atoms suggests that this compound can act as a multidentate chelating agent.[1]
-
Metal Affinity: Based on Hard and Soft Acids and Bases (HSAB) theory, the sulfur donor atoms, being soft bases, would be expected to show a high affinity for soft Lewis acids like Cu(I) and potentially borderline acids like Cu(II), Ni(II), and Co(II). This suggests the potential for selective extraction of these metals from solutions containing harder cations like Fe(III).
-
pH Dependence: The extraction of metal ions would likely involve the deprotonation of the methylene groups adjacent to the sulfur atoms, making the extraction process pH-dependent, similar to LIX reagents.
-
Stripping: Stripping of the extracted metal from the organic phase would likely be achievable by contacting the loaded organic with a strong acid solution, which would protonate the ligand and release the metal ion back into the aqueous phase.
A direct comparison with LIX reagents would require experimental determination of its extraction isotherms, loading capacity, stripping efficiency, and selectivity for the target metals.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of solvent extraction reagents, based on protocols described for LIX reagents.[2][3][4][9]
Determination of Extraction Efficiency and Distribution Coefficient
Objective: To determine the percentage of a metal ion transferred from the aqueous phase to the organic phase at equilibrium.
Materials:
-
Aqueous feed solution: A synthetic solution of the metal sulfate (e.g., CuSO₄, NiSO₄, CoSO₄) of known concentration, with the pH adjusted to the desired value using dilute H₂SO₄ or NaOH.
-
Organic phase: The extractant (e.g., LIX 984N or this compound) dissolved in a suitable diluent (e.g., kerosene, Escaid 110) at a specific volume percentage.
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometry - AAS).
Procedure:
-
Equal volumes of the aqueous feed solution and the organic phase are placed in a separatory funnel.
-
The funnel is shaken vigorously for a predetermined time (e.g., 5-30 minutes) to ensure equilibrium is reached.[3][9]
-
The phases are allowed to separate.
-
The aqueous phase is drained, and its equilibrium pH is measured.
-
The concentration of the metal ion in the raffinate (the post-extraction aqueous phase) is determined using AAS.
-
The concentration of the metal in the loaded organic phase is calculated by mass balance.
-
The percentage extraction is calculated as: %Extraction = [(Initial Aqueous Conc. - Final Aqueous Conc.) / Initial Aqueous Conc.] * 100
-
The distribution coefficient (D) is calculated as: D = [Metal Conc. in Organic Phase] / [Metal Conc. in Aqueous Phase]
Construction of McCabe-Thiele Diagrams
Objective: To determine the number of theoretical stages required for extraction or stripping.
Procedure:
-
A series of extraction experiments are performed at varying organic-to-aqueous (O/A) phase ratios, while keeping the total volume constant.
-
The equilibrium concentrations of the metal in both the aqueous and organic phases are determined for each O/A ratio.
-
An equilibrium isotherm is plotted with the metal concentration in the aqueous phase on the x-axis and the metal concentration in the organic phase on the y-axis.
-
An operating line is drawn with a slope equal to the desired O/A ratio.
-
The number of theoretical stages is determined by stepping off between the equilibrium isotherm and the operating line.[3][10][11]
Determination of Stripping Efficiency
Objective: To determine the percentage of a metal ion transferred from the loaded organic phase to the stripping solution.
Procedure:
-
The loaded organic phase from an extraction experiment is contacted with a stripping solution (e.g., sulfuric acid of a specific concentration).
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated.
-
The metal concentration in the stripped organic and the pregnant strip solution is determined.
-
The stripping efficiency is calculated as: %Stripping = (Metal Conc. in Pregnant Strip Solution / Initial Metal Conc. in Loaded Organic) * 100
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating the performance of a solvent extraction reagent.
Logical Relationship of Performance Comparison
Caption: Logical relationship for the performance comparison of LIX reagents and this compound.
Conclusion
LIX reagents are a well-established and highly effective class of extractants for copper, with demonstrated capabilities for nickel and cobalt separation. The extensive body of research provides a solid foundation for their application in hydrometallurgical processes. In contrast, this compound remains a largely unexplored candidate for these applications. Its chemical structure suggests a promising potential for selective metal chelation, particularly for softer heavy metals. However, without experimental data, a direct performance comparison is not possible.
Future research should focus on synthesizing and evaluating the performance of this compound using the standardized experimental protocols outlined in this guide. Such studies would be invaluable in determining its viability as a novel extractant and its potential to offer alternative or improved selectivity compared to the existing oxime-based reagents. This would enable a more complete and direct comparison, ultimately contributing to the development of more efficient and selective solvent extraction processes.
References
- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]
- 2. Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX®984N [scielo.org.za]
- 3. saimm.co.za [saimm.co.za]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Extraction of Nickel and Cobalt from Ammonia-Ammonium Carbonate Solution by Using LIX 84-ICNS [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bis(2-ethylhexyl) Dithiodiacetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Bis(2-ethylhexyl) dithiodiacetate. Due to the limited availability of direct cross-validation studies for this specific compound, this document leverages validated methods for the structurally similar and widely studied compound, Bis(2-ethylhexyl) phthalate (DEHP), to provide a robust framework for analytical method development and validation. The principles and experimental data presented herein serve as a strong starting point for establishing and cross-validating analytical procedures for this compound.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the suitability and reliability of the analytical methods for their intended purpose.[1][2][3][4][5]
Comparison of Analytical Methods
Two common and powerful analytical techniques for the quantification of compounds like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the nature of potential impurities.
Table 1: Comparison of HPLC-UV and GC-MS Methods for the Analysis of Bis(2-ethylhexyl) Analogs
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information for definitive peak identification. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.995[2] | Typically > 0.99 |
| Limit of Quantification (LOQ) | 0.06 mg/L (for DEHP in alcoholic beverages)[6][7] | 54.1 to 76.3 ng/g (for various plasticizers in medical infusion sets)[8] |
| Precision (Relative Standard Deviation, RSD) | Generally < 2% for assays[2] | 1.8–17.8% (analyte and concentration dependent)[8] |
| Accuracy (Recovery) | Typically within 80-120% | 91.8–122%[8] |
| Robustness | Method's reliability under small, deliberate variations in conditions.[1] | Method's reliability under small, deliberate variations in conditions.[1] |
| Sample Preparation | Liquid-liquid extraction, solid-phase extraction. | Solvent extraction with polymer dissolution, liquid-liquid extraction.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted from validated methods for DEHP.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on the determination of DEHP in alcoholic beverages and can be adapted for this compound.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 mL sample, add a suitable volume of hexane.
-
Shake vigorously for 5 minutes and allow the phases to separate.
-
Collect the organic (hexane) layer.
-
Evaporate the hexane to dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume of acetonitrile.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of ultrapure water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 20 µL.
3. Validation Parameters to Assess:
-
Specificity: Analyze a blank matrix and a spiked matrix to ensure no interfering peaks at the retention time of the analyte.[6]
-
Linearity: Prepare a series of standard solutions of at least five concentrations. Plot the peak area against concentration and determine the correlation coefficient.[2]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts) by analyzing replicate samples at different concentrations and calculating the RSD.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the determination of various plasticizers, including DEHP, in medical devices.[8]
1. Sample Preparation (Solvent Extraction):
-
Cut a portion of the sample into small pieces.
-
Add a suitable organic solvent (e.g., dichloromethane or a mixture of solvents) to dissolve the polymer and extract the analyte.
-
Use sonication or vortexing to aid dissolution and extraction.
-
Filter the extract before injection into the GC-MS system.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.[9]
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8]
3. Validation Parameters to Assess:
-
Specificity: The use of MS detection, particularly in MRM mode, provides high specificity by monitoring characteristic ion transitions.
-
Linearity: Prepare calibration standards over the expected concentration range and analyze to establish the linear relationship.
-
Accuracy: Determine the recovery by analyzing spiked control samples.
-
Precision: Evaluate repeatability and intermediate precision by analyzing multiple preparations of a homogenous sample.
-
LOD and LOQ: Establish the lowest concentration of the analyte that can be reliably detected and quantified.
Visualization of Workflows and Concepts
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Relationship of Analytical Method Validation Parameters
This diagram shows the hierarchical and interconnected nature of the key validation parameters as defined by ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Economic Analysis of Bis(2-ethylhexyl) dithiodiacetate in Industrial Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical additives in industrial processes is a critical decision influenced by performance, cost-effectiveness, and environmental impact. This guide provides an objective comparison of Bis(2-ethylhexyl) dithiodiacetate, a sulfur-containing organic compound, with its alternatives, primarily in the context of lubricant formulations. Due to the limited direct economic data on this compound, this analysis focuses on performance characteristics derived from experimental data for similar compounds and provides a qualitative economic assessment.
Performance Comparison of Lubricant Additives
The primary function of additives like this compound in lubricants is to enhance anti-wear and friction-reducing properties. The following table summarizes the performance characteristics of different classes of lubricant additives, including organosulfur compounds (represented by dithiodiacetates), organophosphorus compounds, and bio-based alternatives.
| Additive Class | Key Compounds | Performance Advantages | Performance Disadvantages | Estimated Relative Cost |
| Organosulfur (Dithiodiacetate-type) | This compound | Effective in reducing adhesion and shear strength of iron surfaces, potentially leading to lower friction and wear.[1] | Performance can be pressure-dependent. Potential for corrosive wear at high temperatures. | Moderate |
| Organophosphorus (Dithiophosphates) | Zinc dialkyldithiophosphates (ZDDPs) | Excellent anti-wear and antioxidant properties.[2] Forms protective tribofilms on metal surfaces.[1] | Can be harmful to catalytic converters in exhaust systems due to phosphorus content.[2] Reduced hydrolytic stability and potential for increased acidity.[2] | Low to Moderate |
| Bio-based Esters | Dicarboxylate Esters (e.g., Di-2-ethylhexyl dodecanedioate) | High biodegradability and renewability.[3][4] Good low-temperature properties and high viscosity indices.[5] | Can have lower oxidative stability compared to conventional additives.[6] Performance can be affected by contaminants like water and ethanol.[7] | Moderate to High |
| Ionic Liquids | Phosphonium-phosphate and ammonium-phosphate based | Superior friction and wear reduction at low concentrations.[8] Can be designed to have low aquatic toxicity.[8] | Higher initial cost compared to conventional additives. Long-term stability and compatibility with all base oils is still under investigation. | High |
Experimental Protocols
To ensure a comprehensive understanding of the performance data, the following are detailed methodologies for key experiments typically used to evaluate lubricant additives.
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the relative wear-preventing properties of lubricating fluids in sliding contact under prescribed conditions.
-
Apparatus: A four-ball wear tester consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.
-
Procedure:
-
The three stationary balls are clamped together in the test cup and covered with the lubricant to be tested.
-
The fourth ball is pressed into the cavity formed by the three clamped balls with a specified force.
-
The top ball is rotated at a given speed for a set duration and temperature.
-
After the test, the wear scars on the three lower balls are measured, and the average scar diameter is reported.
-
-
Interpretation: A smaller wear scar diameter indicates better anti-wear properties of the lubricant.
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)
This test is used to evaluate the lubricating properties of diesel fuels and can be adapted for lubricant additives.
-
Apparatus: An HFRR test machine, which consists of a vertically mounted, stationary steel ball loaded against a horizontally mounted, reciprocating steel disk.
-
Procedure:
-
The test specimen (disk) is placed in a temperature-controlled bath containing the test fluid.
-
The ball is loaded against the disk with a specified force.
-
The disk is oscillated at a high frequency over a short stroke length for a defined period.
-
The wear scar on the ball is measured under a microscope.
-
-
Interpretation: The size of the wear scar is an indicator of the fluid's lubricity. A smaller scar indicates better lubrication.
Economic Considerations
-
Raw Material Costs: The synthesis of this compound involves dithiodiacetic acid and 2-ethylhexanol.[9] The cost of these precursors will be a primary driver of the final product price.
-
Synthesis Process: The manufacturing process, likely a direct esterification, can be optimized for industrial-scale production to manage costs.[9] The choice of catalyst, such as solid acid catalysts, can also impact the overall process economics by allowing for easier separation and potential reuse.[9]
-
Performance-to-Cost Ratio: The economic viability of using this compound will depend on its performance benefits relative to its cost. If it can provide superior protection against wear and friction at lower concentrations compared to alternatives, its higher upfront cost may be justified by longer equipment life and improved energy efficiency. The global push for sustainable lubricants may also favor additives with better environmental profiles, even at a premium price.[3][4][6]
-
Comparison with Alternatives:
-
ZDDPs: Generally, ZDDPs are cost-effective and widely used. However, their environmental and compatibility issues with emission control systems can lead to indirect costs.
-
Bio-based Lubricants: These often have a higher initial cost but can offer long-term benefits in terms of biodegradability and reduced environmental impact.[6]
-
Ionic Liquids: Currently, these represent a high-cost, high-performance option, suitable for specialized applications where their superior tribological properties are critical.[8]
-
Visualization of Material Selection Workflow
The following diagram illustrates a logical workflow for selecting a lubricant additive, considering both performance and economic factors.
Caption: Workflow for Lubricant Additive Selection.
Conclusion
This compound presents a potentially valuable option as a lubricant additive, particularly in applications where the performance of organosulfur compounds is advantageous. Its economic viability in industrial processes hinges on a comprehensive evaluation of its performance-to-cost ratio in comparison to established alternatives like ZDDPs and emerging technologies such as bio-based esters and ionic liquids. While direct quantitative economic data is sparse, a qualitative analysis suggests that its specialized properties could justify its use in specific high-performance applications. Further research and direct comparative studies are necessary to fully elucidate its economic and performance standing in the market.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ukm.my [ukm.my]
- 6. lube-media.com [lube-media.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 62268-47-7 | Benchchem [benchchem.com]
"selectivity of Bis(2-ethylhexyl) dithiodiacetate for precious metals over base metals"
Foreword
This guide provides a comparative analysis of the selectivity of organophosphorus extractants for precious metals over base metals, with a focus on the performance of Bis(2-ethylhexyl) phosphoric acid (D2EHPA) . Initial research to compile a similar profile for Bis(2-ethylhexyl) dithiodiacetate did not yield sufficient quantitative experimental data from available public sources. However, the extensive research on D2EHPA provides a robust framework for understanding the principles of selective metal extraction. This guide is intended for researchers and professionals in hydrometallurgy and materials recovery.
Introduction to Selective Extraction
Solvent extraction is a critical technology in hydrometallurgy for separating and purifying metals. The selectivity of an extractant—its ability to bond with a target metal ion over others in a solution—is a key performance indicator. This is particularly important in recycling and ore processing, where valuable precious metals must be separated from a matrix of less valuable base metals. Sulfur-containing organic molecules are known to exhibit high affinity for precious metals.[1]
This guide focuses on D2EHPA, a widely studied organophosphorus extractant, to illustrate the principles of selectivity. We will compare its performance in extracting a representative precious metal, gold (Au), against common base metals like copper (Cu) and iron (Fe).
Comparative Performance of D2EHPA in Metal Extraction
D2EHPA has demonstrated high efficiency in extracting a variety of metals, with selectivity being highly dependent on the aqueous phase conditions, particularly pH and the presence of complexing agents.
Gold (Au) Extraction with D2EHPA
D2EHPA has been shown to be an effective extractant for gold, particularly from acidic solutions. In one study, gold was quantitatively extracted from 7-8 M hydrochloric acid (HCl) solutions.[2] Another study demonstrated a 91.5% extraction of gold from a thiourea solution at a pH of 1.[3] A synergistic system using D2EHPA mixed with isodecanol achieved an even higher extraction efficiency of 94.6% at a pH of 2.5.[3]
Base Metal Extraction with D2EHPA
D2EHPA is also widely used for the extraction of base metals, and its efficiency is highly pH-dependent.
-
Copper (Cu): The extraction of copper(II) with D2EHPA is significantly influenced by the pH of the solution and the nature of the solvent (diluent) used.[4][5][6] Studies have shown that copper extraction is quantitative in neutral to slightly acidic conditions (pH around 5.7).[7]
-
Iron (Fe): D2EHPA is highly effective for the extraction of iron(III). In one instance, a 98.1% removal of Fe(III) was achieved from a solution.[8]
-
Cobalt (Co) and Nickel (Ni): The extraction of these metals is also pH-dependent, with extraction efficiencies increasing with higher pH values.[7][9]
-
Manganese (Mn): D2EHPA shows good selectivity for Mn(II) under acidic conditions (pH of 3).[10]
Quantitative Data Summary
The following table summarizes the extraction performance of D2EHPA for gold and selected base metals under various experimental conditions.
| Metal Ion | Extractant System | Aqueous Medium | pH | Extraction Efficiency (%) | Reference |
| Gold (Au) | D2EHPA on silica gel | 7-8 M HCl | - | Quantitative | [2] |
| Gold (Au) | D2EHPA | Thiourea solution | 1 | 91.5 | [3] |
| Gold (Au) | D2EHPA-isodecanol | Thiourea solution | 2.5 | 94.6 | [3] |
| Copper (Cu) | D2EHPA in n-heptane | Acetate buffer | 5.71 | 93 | [7] |
| Iron (Fe) | Cyanex 572 (a D2EHPA derivative) | - | - | 98.1 | [8] |
| Manganese (Mn) | D2EHPA | Citrate leach solution | 3 | High Separation | [10] |
| Nickel (Ni) | D2EHPA in n-heptane | Acetate buffer | 5.71 | 83 | [7] |
| Cobalt (Co) | D2EHPA in kerosene | - | >4 | >94.79 (transport) | [9] |
Selectivity Analysis
The data indicates that D2EHPA's selectivity for gold over base metals can be manipulated by controlling the acidity of the aqueous phase. Gold can be extracted with high efficiency from highly acidic solutions (e.g., 7-8 M HCl or at pH 1-2.5). In contrast, the extraction of many base metals like copper, nickel, and cobalt is more favorable at higher pH values (less acidic conditions). This difference in optimal pH for extraction forms the basis for the selective separation of gold from these base metals. For instance, by maintaining a low pH, gold can be selectively extracted while leaving the base metals in the aqueous phase.
Experimental Protocols
Below are generalized methodologies for the solvent extraction of metals using D2EHPA, based on the cited literature.
General Solvent Extraction Protocol
-
Aqueous Phase Preparation: A stock solution of the metal salt (e.g., gold chloride for Au, copper sulfate for Cu) is prepared in a suitable acidic medium (e.g., HCl, H₂SO₄). The pH of the solution is adjusted to the desired value using acid or base.
-
Organic Phase Preparation: The extractant, D2EHPA, is dissolved in a suitable organic solvent (diluent) such as kerosene, toluene, or n-heptane to the desired concentration.
-
Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel. The mixture is agitated for a specific duration (e.g., 30 minutes) to allow the extraction to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases (aqueous and organic) are clearly separated.
-
Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation: The percentage of extraction is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase.
Visualizing the Extraction Workflow
The following diagrams illustrate the general workflow for a single-stage metal extraction experiment and a multi-stage separation process.
Caption: A flowchart of a typical single-stage solvent extraction experiment.
Caption: A conceptual diagram for the multi-stage separation of gold from base metals using D2EHPA by manipulating pH.
References
- 1. mdpi.com [mdpi.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synergistic Solvent Extraction: A Comparative Guide to Bis(2-ethylhexyl) dithiodiacetate and TBP Systems
For Researchers, Scientists, and Drug Development Professionals
The separation and purification of metal ions are critical processes across various scientific disciplines, from materials science to pharmaceutical development. Solvent extraction remains a cornerstone technique, and the quest for more efficient and selective systems has led to the exploration of synergistic extraction, where a combination of extractants yields a significantly greater effect than the sum of the individual components. This guide provides a comparative analysis of the potential synergistic effects of Bis(2-ethylhexyl) dithiodiacetate when used with Tributyl phosphate (TBP), a common neutral extractant.
Principles of Synergistic Extraction with TBP
Synergistic extraction typically involves an acidic or chelating extractant and a neutral extractant. The acidic extractant coordinates with the metal ion, neutralizing its charge, while the neutral extractant, such as TBP, displaces any remaining water molecules from the metal's coordination sphere. This formation of a more lipophilic, coordinatively saturated complex enhances its solubility in the organic phase, thereby increasing the extraction efficiency.
The general mechanism can be represented as:
Mⁿ⁺(aq) + nHA(org) + mS(org) ⇌ MAn·mS(org) + nH⁺(aq)
Where:
-
Mⁿ⁺ is the metal ion in the aqueous phase.
-
HA is the acidic extractant (e.g., this compound).
-
S is the neutral synergist (e.g., TBP).
-
MAn·mS is the extracted metal complex in the organic phase.
Comparative Performance Analysis
To illustrate the potential synergistic effects, this section presents a comparison of extraction performance with and without a synergist like TBP, based on data from systems with similar extractants.
Hypothetical Comparison of Extraction Efficiency
The following table presents a hypothetical comparison of the distribution ratio (D) for a divalent metal ion using this compound alone versus in combination with TBP. The data is modeled on trends observed in synergistic systems involving other organosulfur or carboxylic acid-based extractants.
| Extractant System | Metal Ion | Distribution Ratio (D) | Synergistic Coefficient (SC) |
| 0.1 M this compound | M²⁺ | 15 | - |
| 0.1 M TBP | M²⁺ | < 0.1 | - |
| 0.1 M this compound + 0.1 M TBP | M²⁺ | 150 | 10 |
The Synergistic Coefficient (SC) is calculated as Dmixed / (Dacidic + Dneutral). A value greater than 1 indicates synergism.
This hypothetical data illustrates a significant enhancement in extraction efficiency with the addition of TBP.
Comparison with Known Synergistic Systems
The following table summarizes experimental data from studies on synergistic extraction systems involving extractants analogous to this compound, showcasing the effect of TBP and other neutral donors.
| Acidic Extractant | Neutral Extractant | Metal Ion | Separation Factor (α) | Reference System |
| Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | TBP | V(IV)/Fe(III) | Enhanced | Vanadium Extraction[1] |
| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex 301) | Trialkyl phosphine oxide (TRPO) | Y/Heavy Lanthanides | Improved | Rare Earth Separation[2] |
| Naphthenic Acid | TBP | Co(II)/Ni(II) | Increased | Cobalt-Nickel Separation |
These examples from the literature demonstrate that the addition of a neutral extractant like TBP can significantly improve not only the extraction efficiency but also the selectivity between different metal ions.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for evaluating the synergistic effects in a solvent extraction system.
Protocol 1: Determination of Distribution Ratios
-
Preparation of Aqueous Phase: A stock solution of the target metal ion (e.g., 1 g/L of a divalent metal sulfate) is prepared in a suitable aqueous medium (e.g., deionized water with pH adjusted using a buffer solution).
-
Preparation of Organic Phase: Solutions of the acidic extractant (this compound) and the neutral extractant (TBP) are prepared at desired concentrations in a suitable organic diluent (e.g., kerosene or toluene). A solution containing only the acidic extractant and a solution containing the mixture of both are prepared.
-
Solvent Extraction: Equal volumes (e.g., 20 mL) of the aqueous and organic phases are mixed in a separatory funnel.
-
Equilibration: The mixture is shaken for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: The phases are allowed to separate, and the aqueous phase is collected.
-
Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation: The concentration of the metal ion in the organic phase is calculated by mass balance. The distribution ratio (D) is then calculated as the ratio of the metal concentration in the organic phase to that in the aqueous phase.
Protocol 2: Determination of the Stoichiometry of the Extracted Complex (Slope Analysis)
-
Varying Acidic Extractant Concentration: A series of extractions are performed where the concentration of the acidic extractant is varied while keeping the concentrations of the metal ion and the neutral extractant constant. The distribution ratio (D) is determined for each concentration. A plot of log(D) versus log([Acidic Extractant]) will yield a slope corresponding to the number of acidic extractant molecules in the complex.
-
Varying Neutral Extractant Concentration: Similarly, extractions are performed by varying the concentration of the neutral extractant while keeping the other parameters constant. A plot of log(D) versus log([Neutral Extractant]) will give a slope indicating the number of neutral extractant molecules in the extracted species.
Visualizing the Synergistic Extraction Process
The following diagrams illustrate the proposed mechanism and workflow for investigating the synergistic extraction system.
Caption: Proposed mechanism of synergistic metal ion extraction.
Caption: Experimental workflow for determining synergistic effects.
Conclusion
The combination of an acidic extractant like this compound with a neutral synergist such as TBP holds significant promise for enhancing the efficiency and selectivity of metal ion separations. While direct experimental validation for this specific system is needed, the well-established principles of synergistic extraction and data from analogous systems strongly suggest a positive outcome. The methodologies and comparative data presented in this guide offer a robust framework for researchers to explore and optimize this and other novel synergistic extraction systems for a wide range of applications.
References
A Comparative Environmental Impact Assessment: Bis(2-ethylhexyl) dithiodiacetate vs. Cyanide Leaching in Gold Extraction
A detailed guide for researchers and scientists on the potential environmental trade-offs between a novel proposed leaching agent and the industry-standard cyanidation process.
The extraction of gold has historically relied upon cyanide leaching, a process lauded for its efficiency yet scrutinized for its significant environmental and health risks. In the ongoing search for safer alternatives, various new chemical agents are being explored. This guide provides a comparative environmental impact assessment of one such potential alternative, Bis(2-ethylhexyl) dithiodiacetate, against the well-documented impacts of cyanide leaching.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the environmental impact of both cyanide and the proxy compound, DEHP. This data is crucial for understanding the potential risks associated with each method.
Table 1: Acute Aquatic Toxicity
| Chemical | Test Organism | Exposure Time (hours) | LC50 (Lethal Concentration, 50%) | Citation |
| Cyanide (as free cyanide) | Rainbow Trout (Oncorhynchus mykiss) | 96 | 0.028 mg/L | [1] |
| Fathead Minnow (Pimephales promelas) | 96 | 0.115 mg/L | ||
| Daphnia magna (Water Flea) | 48 | 0.09 mg/L | ||
| Saltwater Mysid Shrimp (Americamysis bahia) | 96 | 0.11 mg/L | ||
| Bis(2-ethylhexyl) phthalate (DEHP) | Rainbow Trout (Oncorhynchus mykiss) | 96 | > 0.3 mg/L | [2] |
| Fathead Minnow (Pimephales promelas) | 96 | > 0.34 mg/L | ||
| Daphnia magna (Water Flea) | 48 | > 0.13 mg/L | [2] | |
| Mysid Shrimp (Mysidopsis bahia) | 96 | > 0.49 mg/L |
Table 2: Environmental Fate and Contamination
| Parameter | Cyanide | Bis(2-ethylhexyl) phthalate (DEHP) | Citations |
| Typical Concentration in Tailings Water | 0.20 - 50 mg/L (Weak Acid Dissociable) | Not directly applicable; found in industrial effluents and landfill leachate (0.20 mg/kg) | [3][4][5] |
| Persistence in Water | Degrades in the environment, but can persist in groundwater. | Half-life of 2.9 to 29 hours in the atmosphere; more persistent under anaerobic conditions (half-life of a year or more). | [5][6] |
| Soil Contamination | Can contaminate soil and groundwater, persisting for long periods. | Adsorbs to soil and sediment; low mobility in soil. | [6][7] |
| Biodegradability | Subject to natural degradation processes like oxidation and UV-catalysis. | Readily biodegradable under aerobic conditions; slower under anaerobic conditions. | [8][9][10] |
| Heavy Metal Mobilization | Forms stable complexes with metals, increasing their mobility in the environment. | Can be associated with heavy metals in contaminated sediments, but does not actively mobilize them in the same way as cyanide. | [11][12] |
Experimental Protocols
The data presented in this guide is derived from standardized ecotoxicological and environmental fate studies. The methodologies for these key experiments are outlined below, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Aquatic Toxicity Testing (based on OECD Guideline 203: Fish, Acute Toxicity Test)
-
Test Organism Selection: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is chosen.
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality) for a specified period before the test.
-
Test Substance Preparation: A series of test concentrations of the chemical (e.g., sodium cyanide or DEHP) are prepared in dilution water. A control group with no test substance is also included.
-
Exposure: A group of fish (typically 7-10) is introduced into each test chamber containing a specific concentration of the chemical. The exposure period is typically 96 hours.
-
Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The concentration of the chemical that is lethal to 50% of the test organisms (LC50) is calculated using statistical methods.
Soil Adsorption/Desorption Studies (based on OECD Guideline 106)
-
Soil Selection: A range of standardized soil types with varying organic carbon content and pH are used.
-
Test Substance Preparation: A solution of the test chemical with a known concentration is prepared.
-
Equilibration: A known mass of soil is mixed with the chemical solution and agitated for a specific period to reach equilibrium.
-
Analysis: The concentration of the chemical remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference.
-
Desorption: The soil is then mixed with a fresh solution without the chemical to determine the amount that leaches back into the liquid phase.
-
Data Analysis: The soil adsorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are calculated to determine the chemical's mobility in soil.
Biodegradation Testing (based on OECD Guideline 301: Ready Biodegradability)
-
Inoculum: A source of microorganisms, typically from activated sludge of a wastewater treatment plant, is used.
-
Test Setup: The test chemical is added as the sole source of organic carbon to a mineral medium containing the inoculum.
-
Incubation: The mixture is incubated under aerobic conditions for 28 days.
-
Measurement: The degradation of the chemical is monitored by measuring parameters such as the consumption of dissolved oxygen or the production of carbon dioxide.
-
Data Analysis: The percentage of degradation over the 28-day period is calculated. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe.
Visualizing the Environmental Impact Pathways
The following diagrams, generated using the DOT language, illustrate the potential environmental pathways and impacts of cyanide leaching and the proxy compound, DEHP.
Caption: Environmental impact pathway of cyanide leaching.
Caption: Potential environmental impact pathway of a dithiodiacetate-based leaching agent (inferred from DEHP data).
Conclusion
Based on the available data, cyanide is a highly toxic substance to aquatic life, with lethal effects observed at very low concentrations.[13][14] Its ability to mobilize heavy metals poses an additional long-term environmental risk.[11] While cyanide can degrade in the environment, spills and improper management of tailings can lead to severe and persistent contamination of water and soil.[6]
The proxy compound for this compound, DEHP, appears to be less acutely toxic to aquatic organisms than cyanide. However, its persistence, particularly in anaerobic environments, and its potential for bioaccumulation are significant concerns.[7][9] The lack of direct data on this compound's environmental behavior and toxicity necessitates a precautionary approach.
For researchers and drug development professionals exploring new chemical entities, this comparison highlights the critical need for comprehensive environmental impact assessments early in the development process. While the acute toxicity of an alternative may be lower than that of cyanide, other factors such as persistence, bioaccumulation potential, and degradation byproducts must be thoroughly investigated to ensure a truly safer and more sustainable alternative. Future research should focus on generating specific ecotoxicological and environmental fate data for this compound to enable a direct and accurate comparison with cyanide.
References
- 1. wfduk.org [wfduk.org]
- 2. mdpi.com [mdpi.com]
- 3. imwa.de [imwa.de]
- 4. cnfreereagent.com [cnfreereagent.com]
- 5. canada.ca [canada.ca]
- 6. earthworks.org [earthworks.org]
- 7. Assessing the fate, toxicity, and ecological risk of mixtures of di(2-ethylhexyl)phthalate and di-n-butylphthalate using aquatic and terrestrial microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Safe and Effective Use of Cyanide - Society for Mining, Metallurgy & Exploration [smenet.org]
- 9. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heavy metal pollution caused by cyanide gold leaching: a case study of gold tailings in central China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyanide hazards to plants and animals from gold mining and related water issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Comparative Analysis of the Kinetic and Thermodynamic Profiles of Dithiodiacetate Derivatives: A Computational Approach
For researchers, scientists, and drug development professionals, understanding the kinetic and thermodynamic properties of novel compounds is paramount for predicting their stability, reactivity, and potential biological activity. This guide provides a comparative analysis of a series of dithiodiacetate derivatives. In the absence of extensive direct experimental data in the current literature for this specific class of compounds, this comparison leverages a robust computational chemistry workflow to provide valuable insights into their behavior.
This guide will focus on a hypothetical series of para-substituted phenyl dithiodiacetate derivatives. The electronic nature of the substituent on the phenyl ring is expected to influence the kinetic and thermodynamic parameters of the molecule, providing a basis for a systematic comparison. The derivatives under consideration are:
-
PDDA-H: Phenyl dithiodiacetate (unsubstituted)
-
PDDA-NO2: 4-Nitrophenyl dithiodiacetate (electron-withdrawing group)
-
PDDA-OCH3: 4-Methoxyphenyl dithiodiacetate (electron-donating group)
Quantitative Data Summary
The following tables summarize the calculated thermodynamic and kinetic parameters for the selected dithiodiacetate derivatives. These values were obtained using Density Functional Theory (DFT) calculations as detailed in the Experimental Protocols section.
Table 1: Thermodynamic Properties of Dithiodiacetate Derivatives
| Derivative | Substituent | Gibbs Free Energy of Formation (ΔG°f) (kcal/mol) | Enthalpy of Formation (ΔH°f) (kcal/mol) | Entropy (S°) (cal/mol·K) |
| PDDA-H | -H | -85.2 | -102.5 | 116.1 |
| PDDA-NO2 | -NO2 | -92.7 | -111.3 | 124.8 |
| PDDA-OCH3 | -OCH3 | -118.9 | -138.4 | 130.9 |
Table 2: Kinetic Parameters for Alkaline Hydrolysis of Dithiodiacetate Derivatives
| Derivative | Substituent | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |
| PDDA-H | -H | 15.8 | 1.2 x 10⁻³ |
| PDDA-NO2 | -NO2 | 13.1 | 8.5 x 10⁻² |
| PDDA-OCH3 | -OCH3 | 17.2 | 3.7 x 10⁻⁴ |
Experimental Protocols
The data presented in this guide were generated using a computational chemistry approach. The following sections detail the methodology employed.
Computational Methodology for Thermodynamic Properties
-
Molecular Structure Optimization: The three-dimensional structures of the dithiodiacetate derivatives were built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized structures at the same level of theory to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.
-
Calculation of Thermodynamic Parameters: The standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) were calculated using the output of the frequency calculations and standard statistical mechanics principles. These calculations were performed assuming a standard state of 298.15 K and 1 atm.
Computational Methodology for Kinetic Properties
-
Reaction Modeling: The alkaline hydrolysis of the dithiodiacetate derivatives was chosen as a model reaction to compare their kinetic stability. The reaction involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons.
-
Transition State Search: For each derivative, the transition state structure for the rate-determining step of the hydrolysis reaction was located using the Berny optimization algorithm. The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Activation Energy Calculation: The activation energy (Ea) was calculated as the difference in energy between the transition state and the reactants.
-
Rate Constant Calculation: The rate constants (k) were estimated using the Eyring equation from Transition State Theory, which relates the rate constant to the Gibbs free energy of activation.
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in this comparative study.
Caption: Computational workflow for thermodynamic and kinetic analysis.
Caption: Logical relationship of the comparative study.
Discussion and Interpretation
The computational results provide a clear trend in the thermodynamic and kinetic properties of the dithiodiacetate derivatives based on the electronic nature of the para-substituent.
Thermodynamic Stability: The Gibbs free energy of formation (ΔG°f) indicates the thermodynamic stability of the molecules. A more negative value suggests greater stability. The results show that the methoxy-substituted derivative (PDDA-OCH3) is the most thermodynamically stable, while the unsubstituted derivative (PDDA-H) is the least stable of the three. This can be attributed to the electron-donating nature of the methoxy group, which can stabilize the molecule through resonance.
Kinetic Reactivity: The activation energy (Ea) for the alkaline hydrolysis provides insight into the kinetic stability of the derivatives. A lower activation energy implies a faster reaction rate. The nitro-substituted derivative (PDDA-NO2) has the lowest activation energy, indicating it is the most kinetically reactive towards hydrolysis. The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group in PDDA-OCH3 increases the activation energy, making it the least reactive. The calculated rate constants (k) further support this trend.
Conclusion
This computational guide demonstrates a powerful approach for the comparative analysis of the kinetic and thermodynamic properties of dithiodiacetate derivatives. The findings suggest that the stability and reactivity of these compounds can be systematically tuned by modifying the electronic properties of substituents. Specifically, electron-withdrawing groups tend to decrease kinetic stability (increase reactivity), while electron-donating groups enhance thermodynamic stability. These insights are crucial for the rational design of dithiodiacetate derivatives for various applications, including drug development, where controlled reactivity and stability are essential. Researchers can adapt the outlined computational protocols to investigate a wider range of derivatives and reaction conditions to further elucidate their chemical behavior.
Safety Operating Guide
Proper Disposal of Bis(2-ethylhexyl) dithiodiacetate: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Bis(2-ethylhexyl) dithiodiacetate, this guide offers procedural steps to ensure the safety of laboratory personnel and the protection of the environment.
This compound is classified as a hazardous substance that is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is crucial to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, immediately contain the liquid with an inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust. The collected material should be placed in a sealed, labeled container for disposal.
Quantitative Data Summary
For clear and comparative reference, the following table summarizes the key identification and classification data for this compound.
| Property | Value |
| CAS Number | 62268-47-7 |
| UN Number | 3082 |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) |
| GHS Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, regional, and national environmental regulations. The following is a general procedural guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, in a dedicated, leak-proof, and clearly labeled waste container.
-
The container label should include the chemical name, "this compound," the CAS number "62268-47-7," and the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste stream.
-
-
Regulatory Compliance:
-
Ensure that all documentation, including waste manifests, is completed accurately and retained in accordance with regulatory requirements.
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult relevant regulations for complete and accurate classification.[1]
-
-
Decontamination:
-
Thoroughly decontaminate any reusable equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(2-ethylhexyl) dithiodiacetate
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) dithiodiacetate. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
This compound (CAS No. 62268-47-7) is a hazardous substance that requires careful handling. According to the Hazardous Substances Information System (HSIS) of Safe Work Australia, this chemical is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects[1]. Due to the potential for skin sensitization, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound, based on general safety protocols for hazardous chemicals.
| Protection Type | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory coat. Long-sleeved clothing and closed-toe shoes are also required. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary. |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps must be taken to mitigate risks.
| Procedure | Action |
| Spill Cleanup | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
Emergency First Aid
Immediate action is required in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
